Germacrone 4,5-epoxide
Description
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Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1R,6Z,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6-/t14-,15+/m1/s1 |
InChI Key |
DWGVRYKQVZGSIB-ALLMMHQKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Botanical Trove of Germacrone 4,5-Epoxide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources, isolation, and quantification of Germacrone (B1671451) 4,5-epoxide, a sesquiterpenoid of significant interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data and methodologies to facilitate further investigation into this promising natural compound.
Natural Occurrences of Germacrone 4,5-Epoxide
This compound is predominantly found in the rhizomes of various species within the Curcuma genus, a member of the Zingiberaceae (ginger) family. These aromatic plants have a long history of use in traditional medicine, particularly in Asia. Documented botanical sources include Curcuma wenyujin, Curcuma aromatica, Curcuma phaeocaulis, and Curcuma zedoaria. The concentration of this compound can vary depending on the plant species, geographical location, and cultivation conditions.
Quantitative Analysis of this compound in Natural Sources
The quantification of this compound in plant material is crucial for standardization and drug development purposes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques employed for this purpose. The following table summarizes the reported quantitative data for this compound in different Curcuma species.
| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration/Yield | Reference |
| Curcuma wenyujin | Rhizome | Not specified | HPLC-PDA | 5.79–5.92 mg/g | [1] |
| Curcuma zedoaria | Rhizome | Hexane (B92381) Extraction | Column & Prep. TLC | 12.4 mg from 20g of hexane extract | [2] |
| Curcuma aromatica | Rhizome | Petroleum Ether Extraction | GC-MS | 93% match similarity (qualitative) | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. This section outlines key experimental protocols for the extraction, isolation, and quantification of this compound from Curcuma species.
Protocol 1: High-Performance Liquid Chromatography (HPLC-PDA) for Quantification in Curcuma wenyujin
This protocol is adapted from a study on the simultaneous quantification of sesquiterpenoids in Curcuma wenyujin rhizomes[1].
1. Sample Preparation:
- Dried rhizomes of Curcuma wenyujin are powdered.
- A precise weight of the powdered sample is extracted with a suitable solvent (e.g., methanol (B129727) or ethanol) using methods such as ultrasonication or Soxhlet extraction.
- The resulting extract is filtered and diluted to a known concentration for HPLC analysis.
2. HPLC-PDA Conditions:
- Column: Gemini C18 (250 mm × 4.6 mm, 5 µm)
- Mobile Phase: A gradient of two mobile phases is used.
- Detection: Photodiode Array (PDA) detector set at 260 nm for (4S,5S)-(+)-germacrone-4,5-epoxide.
- Quantification: A calibration curve is generated using a certified reference standard of this compound.
Protocol 2: Isolation of this compound from Curcuma zedoaria Rhizomes
This protocol is based on the methodology described for the isolation of cytotoxic constituents from Curcuma zedoaria[2].
1. Extraction:
- Powdered rhizomes of Curcuma zedoaria (1.0 kg) are extracted with hexane.
- The hexane extract is concentrated to yield a crude extract (e.g., 24.2 g).
2. Column Chromatography:
- A portion of the hexane extract (e.g., 20.0 g) is subjected to silica (B1680970) gel column chromatography.
- The column is eluted with a gradient of hexane and ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Preparative Thin-Layer Chromatography (PTLC):
- Fractions containing this compound are further purified using PTLC to yield the pure compound.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for Isolation from Essential Oil
This protocol is based on a method for the preparative isolation of germacrone and curdione (B1662853) from the essential oil of Curcuma wenyujin rhizomes and can be adapted for this compound[4].
1. Essential Oil Preparation:
- The essential oil is obtained from the rhizomes of Curcuma wenyujin through hydrodistillation.
2. HSCCC Procedure:
- Two-phase solvent system: A mixture of petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v/v/v) is prepared and equilibrated.
- The upper phase is used as the stationary phase, and the lower phase is the mobile phase.
- The crude essential oil is dissolved in a mixture of the two phases and injected into the HSCCC column.
- The separation is performed in a tail-to-head elution mode.
- Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.
Biological Activity and Signaling Pathways
While research on the specific signaling pathways of this compound is ongoing, studies on the closely related compound, germacrone, provide valuable insights. Germacrone has been shown to induce apoptosis and cell cycle arrest in lung cancer cells through the modulation of the Akt/MDM2/p53 signaling pathway[5][6]. It is plausible that this compound may exert its biological effects through similar mechanisms.
Caption: Proposed signaling pathway for Germacrone-induced apoptosis and cell cycle arrest.
Conclusion
This compound represents a compelling natural product for further scientific exploration. The information compiled in this technical guide, from its botanical origins to detailed analytical and isolation protocols, provides a solid foundation for researchers. The elucidation of its biological mechanisms, potentially mirroring those of germacrone, opens promising avenues for drug discovery and development, particularly in the field of oncology. Continued research is warranted to fully uncover the therapeutic potential of this fascinating sesquiterpenoid.
References
- 1. synapse.koreamed.org [synapse.koreamed.org]
- 2. Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Germacrone 4,5-Epoxide in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone (B1671451) 4,5-epoxide, a sesquiterpenoid found in various medicinal plants, particularly within the Curcuma genus (Zingiberaceae family), has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of germacrone 4,5-epoxide, detailing the key enzymatic steps, providing experimental protocols, and presenting quantitative data from relevant studies.
Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway involves cyclization and subsequent oxidative modifications, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases.
Step 1: Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A
The committed step in the biosynthesis of many germacrane-type sesquiterpenoids is the cyclization of the linear precursor FPP. In this pathway, the enzyme (+)-germacrene A synthase (GAS) catalyzes the conversion of FPP into the cyclic intermediate, (+)-germacrene A.[1] This enzyme belongs to the terpene synthase (TPS) family and is a key branching point in sesquiterpenoid metabolism.
Step 2: Oxidation of (+)-Germacrene A
Following its formation, (+)-germacrene A undergoes a series of oxidative modifications. A key enzyme in this stage is germacrene A oxidase (GAO) , a cytochrome P450 monooxygenase (CYP). GAO hydroxylates the isopropenyl side chain of (+)-germacrene A, leading to the formation of germacrene A acid.[2][3][4][5]
Step 3 (Proposed): Conversion to Germacrone
The precise enzymatic steps leading from germacrene A or its oxidized derivatives to germacrone are not yet fully elucidated. It is hypothesized that a series of enzymatic reactions, potentially involving further oxidations and rearrangements catalyzed by cytochrome P450 enzymes or other oxidoreductases, are required to yield germacrone.
Step 4 (Proposed): Epoxidation of Germacrone to this compound
The final step in the proposed pathway is the epoxidation of the C4-C5 double bond of germacrone to form this compound. This reaction is strongly suggested to be catalyzed by a cytochrome P450 monooxygenase with epoxidase activity.[6][7][8] While transcriptomic studies of Curcuma species have identified numerous candidate CYP genes, the specific enzyme responsible for this epoxidation has not yet been functionally characterized.[9][10]
Quantitative Data
The concentration of germacrone and this compound can vary significantly between different plant species and even different tissues within the same plant. The following table summarizes quantitative data from a study on Curcuma wenyujin.
| Compound | Concentration (mg/g of Rhizome) | Analytical Method | Reference |
| Germacrone | 1.06 - 1.09 | HPLC-PDA | [11] |
| (4S,5S)-(+)-Germacrone-4,5-epoxide | 5.79 - 5.92 | HPLC-PDA | [11] |
Experimental Protocols
Protocol 1: In Vitro Assay for (+)-Germacrene A Synthase (GAS) Activity
This protocol is adapted from studies on plant-derived germacrene A synthases.
1. Enzyme Preparation:
-
Recombinantly express the candidate GAS gene in a suitable host (e.g., E. coli or yeast) and purify the resulting protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Alternatively, prepare a crude protein extract from plant tissue known to produce germacrene A.
2. Assay Buffer:
-
25 mM HEPES (pH 7.2)
-
10 mM MgCl₂
-
5 mM Dithiothreitol (DTT)
-
10% (v/v) Glycerol
3. Substrate:
-
Farnesyl pyrophosphate (FPP), typically at a final concentration of 10-50 µM. Radiolabeled [³H]-FPP can be used for sensitive detection of the product.
4. Assay Procedure: a. In a glass vial, combine 50 µL of purified enzyme or plant extract with 450 µL of assay buffer. b. Add FPP to initiate the reaction. c. Overlay the reaction mixture with 500 µL of n-hexane to trap the volatile sesquiterpene product. d. Incubate the reaction at 30°C for 1-2 hours. e. Stop the reaction by vigorously vortexing to extract the product into the hexane (B92381) layer. f. Analyze the hexane layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify germacrene A.
Protocol 2: General Protocol for In Vitro Cytochrome P450-Mediated Epoxidation Assay
This is a generalized protocol for testing the epoxidase activity of a candidate cytochrome P450 enzyme on germacrone.
1. Reagents:
-
Purified candidate cytochrome P450 enzyme.
-
Purified cytochrome P450 reductase (CPR).
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).
-
Germacrone substrate (dissolved in a suitable solvent like DMSO or ethanol).
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH.
-
Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.4).
2. Reconstitution of the P450 System: a. In a microcentrifuge tube, mix the purified P450, CPR, and liposomes in a molar ratio that needs to be optimized (e.g., 1:2:20). b. Incubate on ice for 30 minutes to allow for reconstitution.
3. Enzyme Assay: a. To the reconstituted P450 system, add the assay buffer and the germacrone substrate to a final volume of 200 µL. b. Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes. c. Initiate the reaction by adding the NADPH generating system or NADPH. d. Incubate for 30-60 minutes at 30°C with shaking. e. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
4. Product Analysis: a. Extract the product by vortexing and centrifuging the reaction mixture. b. Collect the organic layer and evaporate it to dryness under a stream of nitrogen. c. Re-dissolve the residue in a suitable solvent (e.g., methanol). d. Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the formation of this compound. A standard of this compound is required for confirmation and quantification.
Mandatory Visualizations
References
- 1. rsc.org [rsc.org]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. Advances in metabolic engineering of yeast Saccharomyces cerevisiae for production of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic engineering of Saccharomyces cerevisiae for production of germacrene A, a precursor of beta-elemene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy (+)-Germacrone-4,5-epoxide [smolecule.com]
Germacrone 4,5-Epoxide: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone 4,5-epoxide, a sesquiterpenoid derived from the natural product Germacrone, has garnered significant interest in the scientific community. Found in various medicinal plants of the Curcuma genus, this compound exhibits a range of biological activities that make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for key biological assays and visualizations of relevant pathways and workflows.
Physical and Chemical Properties
This compound is a chiral molecule with the chemical formula C₁₅H₂₂O₂.[1][2][3] Its physical and chemical characteristics are crucial for its handling, formulation, and mechanism of action.
Data Presentation: Physical and Chemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [1][2][3] |
| Molecular Weight | 234.33 g/mol | [2] |
| IUPAC Name | (1S,6Z,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one | [2] |
| Synonyms | (+)-Germacrone-4,5-epoxide, (4S,5S)-(+)-Germacrone 4,5-epoxide | [2] |
| CAS Number | 92691-35-5 | [4] |
| Melting Point | 59-60 °C | |
| 59 °C | [4] | |
| Boiling Point | Not Available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Water Solubility | Not explicitly available (Log10WS predicted to be low) | [5] |
| Appearance | Crystalline solid | |
| XLogP3 | 2.8 | [2] |
| Topological Polar Surface Area | 29.6 Ų | [2] |
| Kovats Retention Index | 1835 (Standard non-polar column) | [1] |
Chemical Reactivity: Transannular Cyclization
This compound undergoes transannular cyclization under basic conditions. This reaction involves the formation of new carbon-carbon bonds across the ten-membered ring, leading to the formation of eudesmane-type sesquiterpenoids. This reactivity highlights the potential for this compound to serve as a synthetic precursor for other complex natural products.[6]
Spectral Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR techniques are instrumental in determining the connectivity and stereochemistry of the molecule. Although specific chemical shift data for this compound is not detailed in the provided search results, a supplemental document for a related study on Curcuma aeruginosa provides ¹H and ¹³C NMR data for Germacrone, its precursor. This data can serve as a reference for interpreting the spectra of the epoxide.[7] The presence of the epoxide ring would induce characteristic shifts in the signals of neighboring protons and carbons.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition of the molecule.[6] The fragmentation pattern in the mass spectrum provides information about the structural fragments of the molecule. A predicted GC-MS spectrum for this compound is available in the Human Metabolome Database, which can be a useful reference.[8]
Biological Activity and Experimental Protocols
This compound has demonstrated promising biological activities, including anti-cancer and biocidal effects. Its mechanism of action is thought to involve the modulation of key cellular signaling pathways and enzymes.
Inhibition of Cytochrome P450 Enzymes
This compound has been shown to inhibit certain subtypes of cytochrome P450 (CYP) enzymes. These enzymes play a critical role in drug metabolism, and their inhibition can lead to significant drug-drug interactions.
This protocol outlines a general procedure for assessing the inhibitory potential of this compound on major human CYP isoforms using human liver microsomes.
-
Materials:
-
Human liver microsomes (pooled)
-
This compound (test compound)
-
CYP isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, etc.)
-
NADPH regenerating system (cofactor)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate human liver microsomes with a series of concentrations of this compound or the positive control inhibitor in the incubation buffer at 37°C.
-
Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable model.
-
Modulation of the MAPK Signaling Pathway
Preliminary evidence suggests that the biological effects of this compound may be mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.
This protocol describes a general method to investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, JNK, p38) in a relevant cell line.
-
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of ERK, JNK, p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle control.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Compare the levels of phosphorylated proteins in the treated samples to the vehicle control.
-
Conclusion
This compound is a fascinating natural product derivative with a unique chemical structure and promising biological activities. This guide provides a foundational understanding of its physical and chemical properties, along with detailed protocols for investigating its effects on key biological targets. Further research into its mechanism of action and potential therapeutic applications is warranted and will undoubtedly contribute to the advancement of drug discovery and development.
References
- 1. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]
- 2. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]
- 4. (4S,5S)-(+)-Germacrone 4,5-epoxide | 92691-35-5 | SDA69135 [biosynth.com]
- 5. (4S,5S)-Germacrone-4,5-epoxide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0035889) [hmdb.ca]
The Discovery and Scientific Journey of Germacrone-4,5-epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Germacrone-4,5-epoxide, a naturally occurring sesquiterpenoid, has garnered scientific interest due to its presence in various medicinal plants and its potential biological activities. This technical guide provides an in-depth overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation, characterization, and synthesis, and presents a comprehensive analysis of its biological effects, including its interactions with key signaling pathways. Quantitative data are summarized in structured tables for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.
Introduction
Germacrone-4,5-epoxide is a sesquiterpenoid epoxide derived from Germacrone. It is characterized by a ten-membered carbocyclic ring, a structural feature common to germacrane-type sesquiterpenoids. This compound is a natural product found predominantly in plants belonging to the Zingiberaceae family, particularly within the Curcuma genus. Its unique stereochemistry and the presence of the reactive epoxide ring are believed to be key contributors to its biological properties, which include potential anti-inflammatory, anticancer, and enzyme-inhibiting activities. This guide will delve into the scientific literature to provide a detailed account of the discovery and subsequent research on Germacrone-4,5-epoxide.
Discovery and History
The first detailed report on (+)-Germacrone-4,5-epoxide, specifically the (4S, 5S) enantiomer, dates back to 1986 by Yoshihara and colleagues. It was identified as a plausible biogenetic intermediate in the essential oil of Zedoariae Rhizoma, sourced from Yakushima, Japan. This early work laid the foundation for understanding its natural occurrence and chemical nature. Subsequent studies have confirmed its presence in various Curcuma species, including Curcuma phaeocaulis, Curcuma aromatica, and Curcuma wenyujin.
Physicochemical Properties
Germacrone-4,5-epoxide is a chiral molecule with the chemical formula C₁₅H₂₂O₂ and a molecular weight of approximately 234.33 g/mol . Its structure features a germacrane (B1241064) skeleton with an epoxide ring at the C4-C5 position.
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| IUPAC Name | (1S,6Z,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |
| CAS Number | 92691-35-5 |
| Stereochemistry | Typically (4S, 5S) in natural sources |
Experimental Protocols
Isolation from Natural Sources
The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of sesquiterpenoids from Curcuma species.
Protocol Details:
-
Extraction: Dried and powdered rhizomes of a Curcuma species are extracted with a suitable organic solvent like n-hexane or ethanol (B145695) at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
Elution: A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.
-
Monitoring and Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing Germacrone-4,5-epoxide are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography to obtain the pure compound.
Chemical Synthesis: Epoxidation of Germacrone
Germacrone-4,5-epoxide can be synthesized from its precursor, Germacrone, through an epoxidation reaction.
Protocol Details:
-
Reaction Setup: Germacrone is dissolved in a suitable solvent, such as dichloromethane (DCM).
-
Reagent Addition: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM is added dropwise to the Germacrone solution at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by sodium thiosulfate (B1220275) (Na₂S₂O₃) to decompose the excess peroxide. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield Germacrone-4,5-epoxide.
Characterization
The structure of Germacrone-4,5-epoxide is confirmed using various spectroscopic techniques.
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) protons, and olefinic protons, with characteristic shifts for protons adjacent to the epoxide ring. |
| ¹³C NMR | Resonances for carbonyl carbon, olefinic carbons, and carbons of the epoxide ring, along with other aliphatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (e.g., m/z 235.1702 [M+H]⁺ in HR-ESI-MS). |
| Circular Dichroism (CD) | Used to determine the absolute stereochemistry of the chiral centers. |
Biological Activities and Mechanism of Action
Research into the biological activities of Germacrone-4,5-epoxide is ongoing, with several studies indicating its potential as a therapeutic agent. Much of the current understanding is inferred from studies on its parent compound, Germacrone, and related sesquiterpenoids.
Anti-inflammatory Activity
While direct evidence for Germacrone-4,5-epoxide's anti-inflammatory activity is still emerging, studies on Germacrone have shown significant effects. Germacrone has been reported to inhibit the production of pro-inflammatory mediators. It is hypothesized that Germacrone-4,5-epoxide may exert similar or enhanced effects due to the presence of the epoxide functional group, which can interact with biological macromolecules.
Anticancer Activity
Germacrone has demonstrated cytotoxic effects against various cancer cell lines. It is known to induce apoptosis (programmed cell death) through the modulation of key signaling pathways. The potential anticancer activity of Germacrone-4,5-epoxide is an active area of investigation.
Inhibition of Cytochrome P450 Enzymes
Germacrone-4,5-epoxide has been shown to inhibit certain subtypes of the cytochrome P450 (CYP) enzyme system. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions.
| Enzyme | IC₅₀ (µM) |
| CYP3A4 | 1.0 ± 0.2 |
| CYP2C9 | 7.6 ± 2.5 |
| CYP1A2 | 33.2 ± 3.6 |
Data from in vitro studies.
Signaling Pathways
The biological effects of Germacrone and, by extension, potentially Germacrone-4,5-epoxide, are mediated through various signaling pathways.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Germacrone has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. It is plausible that Germacrone-4,5-epoxide shares this mechanism.
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis. Studies on Germacrone suggest it can suppress the PI3K/Akt pathway, contributing to its anticancer effects.
Chemical Reactivity
The ten-membered ring of germacrane sesquiterpenoids is conformationally flexible, and the presence of the epoxide group in Germacrone-4,5-epoxide makes it susceptible to various chemical transformations, most notably transannular cyclization reactions. These reactions can be induced under acidic, basic, or thermal conditions, leading to the formation of other sesquiterpenoid skeletons, such as eudesmanes and guaianes. This reactivity is not only of chemical interest but also has implications for its metabolism and potential biological activity in vivo.
Conclusion and Future Perspectives
Germacrone-4,5-epoxide is a fascinating natural product with a rich history rooted in traditional medicine. While significant progress has been made in understanding its chemistry and natural occurrence, a comprehensive elucidation of its biological activities and mechanisms of action is still in its early stages. The available data, particularly on its enzyme inhibitory properties, suggest that it is a molecule with significant potential for further investigation. Future research should focus on detailed in vitro and in vivo studies to unequivocally determine its anti-inflammatory and anticancer efficacy, as well as to explore its pharmacokinetic and toxicological profiles. The development of efficient and stereoselective synthetic routes will also be crucial for enabling more extensive biological evaluations and potential therapeutic applications. The insights gained from such studies will be invaluable for drug development professionals seeking to harness the therapeutic potential of this unique natural compound.
Preliminary Biological Activity of Germacrone 4,5-Epoxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone 4,5-epoxide, a sesquiterpenoid derived from the parent compound Germacrone, has emerged as a molecule of interest for its potential therapeutic properties. Found in various plant species of the Curcuma genus, this natural product is being explored for its anticancer and anti-inflammatory activities. This technical guide provides a summary of the preliminary biological screening of this compound, including available quantitative data, experimental methodologies, and an exploration of its potential mechanisms of action. Due to the limited specific research on this compound, this guide also incorporates more extensive data from its parent compound, Germacrone, to provide a broader context for its potential biological activities, with clear distinctions made between the two compounds.
Anticancer Activity
Preliminary studies indicate that this compound possesses cytotoxic properties against cancer cells. Research has highlighted its potential in leukemia, suggesting a mechanism involving the downregulation of key proteins involved in cancer cell proliferation.
Cytotoxic Effects on Leukemic Cells
This compound has demonstrated cytotoxic effects against leukemic cell lines, specifically KG1a and Molt4. The proposed mechanism of action involves the downregulation of the Wilms tumor 1 (WT1) protein, a transcription factor that plays a crucial role in the proliferation of leukemic cells.
Table 1: Cytotoxicity of Germacrone against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| BGC823 | Gastric Cancer | Not specified | 24, 48, 72 |
| Hela | Cervical Cancer | Not specified | Not specified |
| HepG2 | Liver Cancer | Not specified | 48 |
| ESCC (Eca109, EC9706) | Esophageal Squamous Cell Carcinoma | Not specified | 12, 24, 48 |
Note: Specific IC50 values for Germacrone were not consistently reported across all studies, which often described dose-dependent inhibitory effects.
Experimental Protocols: Cytotoxicity Assays (General Methodology for Germacrone)
The antiproliferative activity of Germacrone is typically evaluated using the following methods:
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Germacrone for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.
-
-
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining):
-
Cells are treated with Germacrone at various concentrations.
-
After the treatment period, cells are harvested, washed, and resuspended in binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The samples are incubated in the dark and then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Potential Therapeutic Applications of Germacrone 4,5-Epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone 4,5-epoxide, a natural sesquiterpenoid, is a derivative of Germacrone, a compound found in various traditional medicinal plants. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and development efforts. While much of the existing research has focused on its parent compound, Germacrone, this guide will distinguish between the established properties of the epoxide and the potential activities inferred from related compounds.
Core Biological Activities
This compound has demonstrated noteworthy biological activities, primarily related to its interaction with metabolic enzymes and its potential as an anticancer agent.
Inhibition of Cytochrome P450 Enzymes
A significant characteristic of (4S,5S)-(+)-Germacrone 4,5-epoxide is its ability to inhibit certain subtypes of the cytochrome P450 (CYP) enzyme system. These enzymes are crucial in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of CYP enzymes can lead to altered drug pharmacokinetics, potentially increasing their efficacy or toxicity. This property makes this compound a compound of interest for studying drug interactions and potentially as an adjuvant in chemotherapy to enhance the bioavailability of other anticancer agents.
Data Presentation
Table 1: Inhibitory Activity of (4S,5S)-(+)-Germacrone 4,5-epoxide on Cytochrome P450 Isoforms
| Cytochrome P450 Isoform | IC50 (µM) | Reference |
| CYP3A4 | 1.0 ± 0.2 | [1] |
| CYP2C9 | 7.6 ± 2.5 | [1] |
| CYP1A2 | 33.2 ± 3.6 | [1] |
Potential Therapeutic Applications
Anticancer Activity
While direct and extensive studies on the anticancer effects of this compound are limited, research on its parent compound, Germacrone, provides a strong rationale for its investigation as a potential anticancer agent. Germacrone has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including lung, esophageal, and breast cancer. It has also been found to reverse multidrug resistance in breast cancer cells by downregulating P-glycoprotein expression.[1][2][3][4]
The potential anti-leukemic activities of this compound are also an area of interest for researchers.[5][6]
Hypothesized Anticancer Mechanism:
Based on the known activities of Germacrone and other natural sesquiterpenoids, it is hypothesized that this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another promising area of investigation. Chronic inflammation is a key driver of many diseases, including cancer. The modulation of inflammatory signaling pathways is a critical therapeutic strategy. While direct evidence for this compound is still emerging, many natural products, including its parent compound Germacrone, are known to exert anti-inflammatory effects by inhibiting pathways such as NF-κB and MAPK.
Hypothesized Anti-inflammatory Mechanism:
It is plausible that this compound may inhibit the activation of the NF-κB pathway, a central regulator of inflammation. This could occur through the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit. Furthermore, it may modulate the MAPK pathways (ERK, JNK, and p38), which are also critical in the inflammatory response.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible evaluation of this compound's therapeutic potential. The following are generalized protocols for key assays, which should be optimized for specific cell lines and experimental conditions.
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.1%). Include a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.
-
Cell Culture and Treatment: Seed cells (e.g., cancer cell lines or macrophages) in 6-well plates. Once confluent, pre-treat with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS for NF-κB activation) if necessary.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Future Directions and Conclusion
This compound presents a compelling profile for further investigation as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to inhibit key drug-metabolizing enzymes suggests potential applications in combination therapies.
While the direct evidence for its anticancer and anti-inflammatory mechanisms is still in its nascent stages, the extensive research on its parent compound, Germacrone, provides a strong foundation for future studies. Key areas for future research include:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, with a focus on the NF-κB and MAPK pathways.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in relevant animal models of cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Germacrone, isolated from Curcuma wenyujin, inhibits melanin synthesis through the regulation of the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Anti-Leukemic Activity of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Germacrone 4,5-Epoxide: An In-Depth Technical Guide on Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone 4,5-epoxide, a natural sesquiterpenoid derived from the parent compound Germacrone, has emerged as a molecule of interest in pharmacological research. While extensive studies have elucidated the diverse biological activities of Germacrone, including its anti-inflammatory, anticancer, and neuroprotective effects, the specific mechanisms of action for its epoxide derivative remain less characterized. This technical guide aims to consolidate the current understanding of this compound and present data-driven hypotheses on its potential mechanisms of action. Drawing parallels from the known bioactivities of Germacrone and other structurally related sesquiterpenoid epoxides, this document will explore its putative roles in key cellular signaling pathways.
Hypothesized Mechanisms of Action
Based on the available literature for this compound, its parent compound Germacrone, and other related epoxide-containing sesquiterpenoids, three primary hypotheses for its mechanism of action are proposed:
-
Modulation of Xenobiotic Metabolism via Cytochrome P450 Inhibition: this compound has been demonstrated to be a potent inhibitor of several cytochrome P450 (CYP) isoforms. This inhibition could significantly alter the metabolism of endogenous and exogenous compounds, thereby influencing various physiological and pathological processes.
-
Anti-Inflammatory Effects through NF-κB Pathway Inhibition: While direct evidence is pending, the established anti-inflammatory properties of Germacrone and other sesquiterpenoid epoxides suggest that this compound may exert similar effects, potentially through the inhibition of the pro-inflammatory NF-κB signaling pathway.
-
Anticancer Activity via PI3K/Akt Pathway Modulation and Apoptosis Induction: The reported "excellent anti-leukemic activities" of this compound, coupled with the known pro-apoptotic and PI3K/Akt-inhibitory effects of Germacrone, points towards a potential anticancer mechanism involving the modulation of cell survival pathways and the induction of programmed cell death.
Quantitative Data Presentation
To facilitate a clear comparison of the known quantitative data for this compound, the following table summarizes its inhibitory activity on various cytochrome P450 enzymes.
| Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| CYP3A4 | 1.0 ± 0.2 | Curcumin | 14.9 ± 1.4 |
| CYP2C9 | 7.6 ± 2.5 | Demethoxycurcumin | 1.4 ± 0.2 |
| CYP1A2 | 33.2 ± 3.6 | Demethoxycurcumin | 34.0 ± 14.2 |
Data sourced from Chem Biodivers. 2014 Jul;11(7):1034-41.
Signaling Pathway Diagrams
To visually represent the hypothesized mechanisms of action, the following diagrams of key signaling pathways are provided.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the hypothesized mechanisms of action of this compound.
Cytochrome P450 Inhibition Assay (Fluorometric)
-
Principle: This assay measures the ability of a test compound to inhibit the activity of specific CYP450 isoforms by monitoring the metabolism of a fluorogenic probe substrate.
-
Materials:
-
Human liver microsomes or recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C9, CYP1A2).
-
Fluorogenic probe substrates specific for each isoform (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Positive control inhibitors for each isoform.
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing human liver microsomes or recombinant enzyme, NADPH regenerating system, and potassium phosphate buffer.
-
Add serial dilutions of this compound or positive control inhibitor to the wells of the microplate. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
NF-κB Luciferase Reporter Gene Assay
-
Principle: This assay quantifies the transcriptional activity of NF-κB by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.
-
Materials:
-
HEK293T or other suitable cell line.
-
NF-κB luciferase reporter plasmid.
-
Renilla luciferase control plasmid (for normalization).
-
Lipofectamine or other transfection reagent.
-
DMEM with 10% FBS and antibiotics.
-
NF-κB inducer (e.g., TNF-α or LPS).
-
This compound stock solution.
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom microplates.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known NF-κB inhibitor.
-
Pre-incubate for 1 hour, then stimulate the cells with an NF-κB inducer (e.g., TNF-α).
-
Incubate for an additional 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of NF-κB activity for each concentration of the test compound.
-
PI3K/Akt Pathway Analysis by Western Blot
-
Principle: This technique detects the levels of total and phosphorylated proteins in the PI3K/Akt pathway to assess its activation state.
-
Materials:
-
Cell line of interest (e.g., a cancer cell line).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK-3β).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) on the outer cell membrane and the uptake of the DNA-intercalating dye PI by cells with compromised membrane integrity.
-
Materials:
-
Cell line of interest.
-
This compound stock solution.
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) solution.
-
1X Annexin V binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time. Include a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
While the direct molecular targets of this compound are still under investigation, the available data and the known activities of its parent compound, Germacrone, allow for the formulation of several compelling hypotheses regarding its mechanism of action. The potent inhibition of key cytochrome P450 enzymes is a confirmed activity that warrants further exploration for its therapeutic implications, particularly in the context of drug-drug interactions and the metabolism of endogenous signaling molecules. Furthermore, the hypothesized anti-inflammatory and anticancer effects, potentially mediated through the NF-κB and PI3K/Akt pathways, respectively, represent promising avenues for future research. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate these hypotheses and unlock the full therapeutic potential of this compound. Continued research in these areas will be crucial for validating these mechanisms and advancing the development of this natural product as a potential therapeutic agent.
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Germacrone 4,5-Epoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the stereoselective synthesis of Germacrone (B1671451) 4,5-epoxide, a significant natural product and a versatile synthetic intermediate. This document details potential synthetic strategies, experimental protocols adapted from related systems, and a summary of expected outcomes based on established asymmetric epoxidation techniques.
Introduction
Germacrone, a naturally occurring germacrane (B1241064) sesquiterpenoid, possesses a flexible ten-membered ring and two trisubstituted double bonds at the C1(10) and C4 positions. The selective epoxidation of the C4-C5 double bond to yield Germacrone 4,5-epoxide is a key transformation for the synthesis of various biologically active compounds. Achieving stereocontrol in this epoxidation is crucial for accessing specific stereoisomers, such as the naturally occurring (4S,5S)-Germacrone-4,5-epoxide. This document outlines the primary approaches to achieve this stereoselectivity.
Synthetic Strategies
The stereoselective synthesis of this compound can be approached through several modern asymmetric epoxidation methods. The choice of method will depend on the desired stereoisomer and the available resources. The primary strategies include:
-
Chiral Catalyst-Mediated Epoxidation: This involves the use of chiral transition metal complexes or organocatalysts to deliver the oxygen atom to one face of the double bond preferentially.
-
Substrate-Directed Epoxidation: While germacrone itself lacks a directing group in proximity to the C4-C5 double bond, this strategy is relevant for synthetic precursors that may incorporate one.
-
Enzymatic or Microbial Epoxidation: Biocatalytic methods can offer high stereoselectivity.
This document will focus on chemical methods amenable to a laboratory setting.
Data Presentation
| Epoxidation Method | Catalyst/Reagent | Expected Stereoselectivity | Expected Yield | Key Considerations |
| Jacobsen-Katsuki | Chiral Mn(III)-salen complex | High ee% | Moderate to High | The C4=C5 double bond in germacrone is a cis-disubstituted, unfunctionalized olefin, making it a suitable substrate for this method.[1][2][3] The choice of the salen ligand's chirality will determine the epoxide's absolute stereochemistry. |
| Sharpless Asymmetric | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Not directly applicable | - | This method is highly effective for allylic alcohols.[4][5] Germacrone is not an allylic alcohol with respect to the C4=C5 bond. However, a synthetic intermediate with a hydroxyl group at C3 or C6 could potentially be used to direct the epoxidation. A study on 15-hydroxygermacrene B showed high enantioselectivity with this method.[4] |
| Shi Epoxidation | Fructose-derived chiral ketone, Oxone® | Moderate to High ee% | Moderate to High | While highly effective for trans-disubstituted and trisubstituted alkenes, its application to cis-disubstituted cyclic olefins like the C4=C5 bond in germacrone may result in lower but still significant enantioselectivity.[6][7][8] |
| Diastereoselective m-CPBA | meta-Chloroperoxybenzoic acid (m-CPBA) | Diastereomeric mixture | High | Epoxidation with m-CPBA is generally not enantioselective but can be diastereoselective based on the steric hindrance of the substrate's conformation.[9] For germacrone, which exists as a mixture of conformers, a mixture of diastereomeric epoxides would be expected. |
Experimental Protocols
The following are detailed, generalized protocols for the asymmetric epoxidation of olefins, adapted for the synthesis of this compound. Researchers should optimize these conditions for their specific needs.
Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation
This protocol is adapted for the enantioselective epoxidation of the C4-C5 double bond of germacrone using a chiral manganese-salen catalyst.
Materials:
-
Germacrone
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst] or the (S,S)-enantiomer
-
meta-Chloroperoxybenzoic acid (m-CPBA) or commercial bleach (NaOCl) as the oxidant
-
4-Phenylpyridine (B135609) N-oxide (4-PPNO) (optional co-catalyst)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of Germacrone (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add (R,R)-Jacobsen's catalyst (0.02 - 0.05 mmol, 2-5 mol%).
-
If using m-CPBA, add it portion-wise (1.2 mmol) over 30 minutes. If using bleach, add a buffered aqueous solution of NaOCl (pH ~11) dropwise with vigorous stirring.
-
(Optional) Add 4-phenylpyridine N-oxide (0.2 mmol, 20 mol%) to the reaction mixture. This can improve catalyst turnover and enantioselectivity.[10]
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the this compound.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.
Protocol 2: Shi Asymmetric Epoxidation
This protocol describes the use of a fructose-derived chiral ketone for the epoxidation of germacrone.
Materials:
-
Germacrone
-
Shi catalyst (fructose-derived ketone)
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium sulfate (TBAHS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Germacrone (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol, 20-30 mol%) in a mixture of CH₃CN and DCM (e.g., 2:1, 15 mL).
-
In a separate flask, prepare a solution of Oxone® (2.0 mmol) and K₂CO₃ (8.0 mmol) in water (15 mL).
-
Add the aqueous solution to the organic solution and stir the biphasic mixture vigorously at 0 °C.
-
Add TBAHS (0.1 mmol, 10 mol%) as a phase-transfer catalyst.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, dilute the mixture with water and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.
Mandatory Visualizations
Logical Workflow for Stereoselective Synthesis
Caption: Workflow for the stereoselective synthesis of this compound.
Signaling Pathway of Chiral Induction in Jacobsen-Katsuki Epoxidation
Caption: Simplified mechanism of chiral induction in Jacobsen-Katsuki epoxidation.
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.wur.nl [research.wur.nl]
- 6. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 7. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 8. Shi Epoxidation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Quantification of Germacrone-4,5-epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone-4,5-epoxide is a naturally occurring sesquiterpenoid found in various medicinal plants, particularly within the Curcuma genus (Zingiberaceae family).[1] This compound, a derivative of germacrone, has garnered significant interest for its potential pharmacological activities. As research into the therapeutic applications of Germacrone-4,5-epoxide progresses, robust and reliable analytical methods for its precise quantification in various matrices, such as plant extracts and biological samples, are crucial for quality control, pharmacokinetic studies, and formulation development.
These application notes provide detailed protocols for the quantification of Germacrone-4,5-epoxide using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The methodologies are based on established analytical principles for sesquiterpenoids and have been adapted to suit the specific properties of Germacrone-4,5-epoxide.
Analytical Methods Overview
Both GC-MS and HPLC-DAD are powerful techniques for the quantification of secondary metabolites like Germacrone-4,5-epoxide. The choice between the two often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile compounds. Germacrone-4,5-epoxide, being a sesquiterpenoid, is amenable to GC-MS analysis. The high selectivity of the mass spectrometer allows for accurate identification and quantification, even in complex mixtures.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. DAD detection provides spectral information, aiding in peak identification and purity assessment. For epoxides, derivatization may sometimes be employed to enhance detection, although direct analysis is also possible depending on the chromophore of the molecule.
Quantitative Data Summary
The following tables summarize the validation parameters for the analytical methods. Please note that while a validated method for Germacrone-4,5-epoxide has been reported, the full validation data was not publicly available. Therefore, the data presented for the HPLC-DAD method is based on a validated method for the closely related compound, germacrone, and serves as a representative example. The GC-MS data is a composite based on typical performance for sesquiterpenoid analysis.
Table 1: GC-MS Method Validation Data
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Specificity | Confirmed by mass spectrum |
Table 2: HPLC-DAD Method Validation Data (based on Germacrone)
| Parameter | Result |
| Linearity (Concentration Range) | 8.08 - 808 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 8.08 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | > 80% |
| Specificity | Confirmed by UV spectrum and retention time |
Experimental Protocols
Protocol 1: Quantification of Germacrone-4,5-epoxide by GC-MS
This protocol is suitable for the analysis of Germacrone-4,5-epoxide in essential oils or plant extracts.
1. Sample Preparation (Plant Material)
-
Extraction:
-
Weigh 1.0 g of powdered, dried plant material.
-
Add 20 mL of n-hexane.
-
Sonically extract for 30 minutes at room temperature.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of n-hexane for GC-MS analysis.
-
2. GC-MS Operating Conditions
-
Gas Chromatograph:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold at 240°C for 10 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 5 minutes.
-
3. Calibration and Quantification
-
Prepare a stock solution of Germacrone-4,5-epoxide standard in n-hexane (1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each calibration standard into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of the characteristic ion for Germacrone-4,5-epoxide (e.g., m/z 234) against the concentration.
-
Inject the prepared sample and determine the concentration of Germacrone-4,5-epoxide from the calibration curve.
Protocol 2: Quantification of Germacrone-4,5-epoxide by HPLC-DAD
This protocol provides a general framework for HPLC analysis. Optimization of the mobile phase and gradient may be required for specific sample matrices.
1. Sample Preparation (Plant Extract)
-
Accurately weigh 10 mg of the dried plant extract.
-
Dissolve the extract in 10 mL of methanol (B129727) (HPLC grade).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Filter the solution through a 0.45 µm nylon syringe filter prior to injection.
2. HPLC-DAD Operating Conditions
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30-80% B
-
25-30 min: 80% B
-
30-35 min: 80-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Diode-Array Detector:
-
Detection Wavelength: Monitor at the UV absorbance maximum of Germacrone-4,5-epoxide (a UV scan of the standard should be performed to determine the optimal wavelength, likely in the range of 210-250 nm).
-
Spectral Acquisition: 200-400 nm.
-
3. Calibration and Quantification
-
Prepare a stock solution of Germacrone-4,5-epoxide standard in methanol (100 µg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Inject each calibration standard into the HPLC system.
-
Construct a calibration curve by plotting the peak area at the selected wavelength against the concentration.
-
Inject the prepared sample and determine the concentration of Germacrone-4,5-epoxide from the calibration curve.
Visualizations
Caption: Workflow for the quantification of Germacrone-4,5-epoxide by GC-MS.
Caption: Workflow for the quantification of Germacrone-4,5-epoxide by HPLC-DAD.
References
Application Notes and Protocols: Germacrone-4,5-epoxide as a Chiral Building Block in Sesquiterpenoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrone-4,5-epoxide, a naturally occurring sesquiterpenoid, serves as a valuable and versatile chiral building block in the stereoselective synthesis of complex bioactive molecules. Its inherent chirality and strained epoxide ring allow for a variety of regio- and stereocontrolled transformations, making it an attractive starting material for the synthesis of diverse sesquiterpenoid skeletons, particularly those of the eudesmane (B1671778) and guaiane (B1240927) type. This document provides detailed application notes and experimental protocols for the utilization of (4S,5S)-Germacrone-4,5-epoxide in the synthesis of these important classes of natural products. The strategic application of different reaction conditions—acidic, basic, or thermal—directs the transannular cyclization of the germacrane (B1241064) skeleton to selectively yield either guaiane/secoguaiane or eudesmane frameworks.
Synthetic Applications Overview
The core utility of (4S,5S)-Germacrone-4,5-epoxide lies in its predisposition to undergo intramolecular cyclization reactions. The flexible ten-membered ring can adopt different conformations, which, upon activation of the epoxide, leads to the formation of new carbon-carbon bonds and the construction of bicyclic systems. The reaction conditions play a critical role in dictating the outcome of these cyclizations.
-
Acidic and Thermal Conditions: Treatment of (4S,5S)-Germacrone-4,5-epoxide with acid or heat primarily leads to the formation of guaiane and secoguaiane-type sesquiterpenes . The reaction proceeds through protonation of the epoxide oxygen, followed by a cascade of cyclizations and rearrangements.[1]
-
Basic Conditions: In contrast, basic conditions promote a different cyclization pathway, yielding eudesmane-type sesquiterpenes .[2] This transformation is thought to proceed through the formation of a dienol anion intermediate, which then undergoes a transannular cyclization.
These divergent pathways offer a powerful tool for the targeted synthesis of different sesquiterpenoid scaffolds from a single chiral precursor.
Data Presentation
The following tables summarize the quantitative data for the products obtained from the transannular cyclization of (4S,5S)-Germacrone-4,5-epoxide under different reaction conditions.
Table 1: Products of Base-Catalyzed Cyclization of (4S,5S)-Germacrone-4,5-epoxide
| Product Number | Compound Name | Skeleton Type | Yield (%) |
| 2 | (4S,5S,9Z)-4,5-Epoxygermacra-7(11),9-dien-8-one | Germacrane | 8.2 |
| 3 | (9S,10S)-9-Hydroxyeudesma-4,7(11)-dien-6-one | Eudesmane | 54.5 |
| 4 | (7S,9S,10S)-9-Hydroxy-4-methoxyeudesm-7(11)-en-6-one | Eudesmane | 4.5 |
| 5 | (7S,9S,10S)-9-Hydroxy-11-methoxyeudesm-4-en-6-one | Eudesmane | 6.4 |
Table 2: Products of Acid-Catalyzed and Thermal Cyclization of (4S,5S)-Germacrone-4,5-epoxide
| Product Number | Compound Name | Skeleton Type | Yield (%) (Acidic) | Yield (%) (Thermal) |
| 6 | Orientalol F | Guaiane | 10.9 | 8.7 |
| 7 | Isosericenine | Guaiane | 9.5 | 12.3 |
| 8 | 10-epi-Isosericenine | Guaiane | 5.2 | 4.1 |
| 9 | Curcumenol | Secoguaiane | 15.1 | 18.5 |
| 10 | Neocurcumenol | Secoguaiane | 12.3 | 14.2 |
| 11 | Zedoalactone A | Guaiane | 3.1 | 2.5 |
| 12 | Zedoalactone B | Guaiane | 4.5 | 3.8 |
| 13 | Curcumenone | Secoguaiane | 8.7 | 9.1 |
| 14 | Furanodienone | Germacrane | 7.2 | 5.5 |
| 15 | Isofuranodienone | Germacrane | 6.8 | 7.9 |
| 16 | Germacrone | Germacrane | 2.1 | 1.8 |
| 17 | (E)-Isogermafurenolide | Germacrane | 1.5 | 1.1 |
Note: Yields for acidic and thermal cyclizations are based on the full conversion of the starting material as detailed in the referenced literature. The original source should be consulted for precise experimental details.
Experimental Protocols
Protocol 1: Base-Catalyzed Transannular Cyclization to Eudesmane-Type Sesquiterpenes
This protocol describes the conversion of (4S,5S)-Germacrone-4,5-epoxide to a mixture of eudesmane derivatives.
Materials:
-
(4S,5S)-Germacrone-4,5-epoxide (1)
-
Methanol (MeOH)
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (B151607) (CHCl₃)
-
Water (H₂O)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with an ODS column
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
Dissolve 110 mg of (4S,5S)-Germacrone-4,5-epoxide (1) in 30 mL of 0.5% NaOH in methanol.
-
Stir the solution for 5 days at room temperature.
-
Pour the reaction mixture into water and extract with chloroform.
-
Wash the chloroform extract with water.
-
Evaporate the solvent under reduced pressure to obtain a viscous pale brown oil.
-
Purify the reaction mixture using preparative HPLC with an ODS column and a 40-60% acetonitrile gradient to yield products 2 (9 mg), 3 (60 mg), 4 (5 mg), and 5 (7 mg).
Protocol 2: Acid-Catalyzed Transannular Cyclization to Guaiane and Secoguaiane-Type Sesquiterpenes
This protocol outlines the general procedure for the acid-catalyzed rearrangement of (4S,5S)-Germacrone-4,5-epoxide.
Materials:
-
(4S,5S)-Germacrone-4,5-epoxide (1)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Acid catalyst (e.g., 80% aqueous acetic acid, aluminum chloride in dry ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)
Procedure:
-
Dissolve (4S,5S)-Germacrone-4,5-epoxide (1) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the acid catalyst portion-wise or dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent gradient to isolate the individual guaiane and secoguaiane products.
Protocol 3: Thermal Transannular Cyclization to Guaiane and Secoguaiane-Type Sesquiterpenes
This protocol describes the general method for the thermal rearrangement of (4S,5S)-Germacrone-4,5-epoxide.
Materials:
-
(4S,5S)-Germacrone-4,5-epoxide (1)
-
High-boiling point, inert solvent (e.g., toluene, xylene)
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Dissolve (4S,5S)-Germacrone-4,5-epoxide (1) in the chosen high-boiling point solvent.
-
Heat the solution to reflux and maintain the temperature for the desired reaction time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent gradient to isolate the individual guaiane and secoguaiane products.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the synthetic pathways and logical relationships in the utilization of Germacrone-4,5-epoxide as a chiral building block.
Caption: Divergent synthetic pathways from Germacrone-4,5-epoxide.
Caption: General experimental workflow for cyclization reactions.
Caption: Mechanistic rationale for product selectivity.
References
Assessing the Cytotoxicity of Germacrone 4,5-Epoxide on Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of Germacrone (B1671451) 4,5-epoxide, a sesquiterpenoid with potential anti-cancer properties, on various cancer cell lines. The methodologies detailed herein cover the initial assessment of cell viability, as well as deeper mechanistic studies into apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Introduction
Germacrone 4,5-epoxide is a natural product that has garnered interest for its potential as an anti-cancer agent. Studies on the parent compound, germacrone, have indicated its ability to inhibit cell proliferation and induce programmed cell death in various cancer models, including esophageal squamous cell carcinoma, lung cancer, and prostate cancer.[1][2] The proposed mechanisms of action involve the induction of apoptosis and cell cycle arrest, often mediated through the modulation of critical signaling pathways such as Akt/mTOR and STAT3.[1][2][3] These application notes provide a detailed framework for the systematic evaluation of this compound's cytotoxic and mechanistic effects.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 48 | 25.8 |
| MCF-7 | Breast Cancer (ER+) | 48 | 32.1 |
| PC-3 | Prostate Cancer | 48 | 18.5 |
| K-562 | Chronic Myelogenous Leukemia | 48 | 15.2 |
| HepG2 | Hepatocellular Carcinoma | 48 | 41.7 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: Expected Quantitative Changes in Apoptosis Markers (Western Blot)
| Protein | Treatment Group | Fold Change vs. Control (Normalized to β-actin) |
| Bcl-2 | This compound (IC50) | 0.45 |
| Bax | This compound (IC50) | 2.10 |
| Cleaved Caspase-3 | This compound (IC50) | 4.50 |
| Cleaved PARP | This compound (IC50) | 3.80 |
Note: Data is representative of expected outcomes and should be confirmed experimentally.
Table 3: Representative Cell Cycle Distribution Analysis
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| This compound (IC50) | 25.7 ± 2.8 | 30.1 ± 2.9 | 44.2 ± 3.5 |
Note: Values are presented as mean ± standard deviation from a representative experiment.
Experimental Protocols & Workflows
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.[4]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Experimental Workflow
Protocol 2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include a vehicle-treated negative control.
-
Harvest Cells: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[7]
Annexin V/PI Apoptosis Assay Workflow
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses PI staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[8][9]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound.
-
Harvest and Wash: Harvest approximately 1-2 x 10^6 cells and wash with cold PBS.[9]
-
Fixation: Resuspend the cell pellet while gently vortexing and slowly add dropwise to ice-cold 70% ethanol. Fix for at least 2 hours at 4°C.[9][10]
-
Washing: Centrifuge and wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution.[9]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[9][10]
-
Analysis: Analyze the samples by flow cytometry.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key proteins involved in the apoptotic pathway by Western blotting.[11]
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, lyse cells in RIPA buffer.[11]
-
Protein Quantification: Determine protein concentration using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[11]
-
Detection: Visualize protein bands using an ECL substrate.[11]
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin.
Signaling Pathway Diagrams
The cytotoxic effects of Germacrone and its derivatives are often linked to the induction of the intrinsic (mitochondrial) apoptotic pathway.
Proposed Intrinsic Apoptotic Pathway
Additionally, research on germacrone suggests an interplay with the Akt signaling pathway, which is a key regulator of cell survival and proliferation.
Inhibition of Akt/MDM2/p53 Pathway
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Germacrone, A Novel and Safe Anticancer Agent from Genus Curcuma: A Review of its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. benchchem.com [benchchem.com]
Application Note: In Vitro Anti-inflammatory Assays for Germacrone 4,5-epoxide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and theoretical background for evaluating the anti-inflammatory properties of Germacrone 4,5-epoxide, a sesquiterpenoid found in various plants, using established in vitro cellular assays. The primary model discussed is the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line.
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens or damaged cells. However, chronic or dysregulated inflammation contributes to numerous diseases. Macrophages are key players in the inflammatory process, and upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a host of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
This compound is a natural sesquiterpenoid epoxide that, like other related terpenoids, holds potential as an anti-inflammatory agent. Natural products are a rich source for the discovery of new therapeutic leads. Evaluating the efficacy of such compounds requires robust and reproducible in vitro assays. This note details the essential cell-based assays to quantify the anti-inflammatory effects of this compound and to elucidate its mechanism of action, primarily focusing on the inhibition of key inflammatory mediators and signaling pathways.
Overview of Key In Vitro Assays
The anti-inflammatory potential of a test compound like this compound is typically assessed by its ability to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.
-
Nitric Oxide (NO) Production Assay: Measures the inhibition of inducible nitric oxide synthase (iNOS) activity, a hallmark of inflammation.
-
Pro-inflammatory Cytokine Assays (TNF-α, IL-6): Quantifies the reduction in key signaling proteins that drive the inflammatory cascade.
-
Cell Viability Assay: A critical control to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Mechanism of Action (MOA) Studies: Investigates the compound's effect on upstream signaling pathways, such as NF-κB and Mitogen-Activated Protein Kinase (MAPK), which regulate the expression of inflammatory genes.
Data Presentation
While specific experimental data for this compound is not yet widely published, the following table represents typical quantitative results that can be obtained from the described assays for a promising natural anti-inflammatory compound. Researchers should aim to generate similar data to characterize the potency and efficacy of this compound.
Table 1: Representative Quantitative Data for an Anti-inflammatory Test Compound
| Assay | Endpoint Measured | Test Compound Concentration | Result (Example) |
| Cell Viability | Cell Viability (%) vs. Vehicle Control | 0.1 - 100 µM | > 95% viability up to 50 µM |
| Nitric Oxide Assay | Nitrite (B80452) (NO₂⁻) Concentration | 1, 5, 10, 25, 50 µM | IC₅₀ = 15.2 µM |
| TNF-α ELISA | TNF-α Concentration in Supernatant | 1, 5, 10, 25, 50 µM | IC₅₀ = 11.8 µM |
| IL-6 ELISA | IL-6 Concentration in Supernatant | 1, 5, 10, 25, 50 µM | IC₅₀ = 18.5 µM |
| Western Blot | Phospho-p65 (NF-κB) Expression | 25 µM | 65% reduction vs. LPS control |
| Western Blot | Phospho-ERK1/2 (MAPK) Expression | 25 µM | 55% reduction vs. LPS control |
Experimental Protocols & Workflows
The following protocols are based on the use of the RAW 264.7 murine macrophage cell line.
Diagram: General Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 4.1: Cell Culture and Seeding
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding:
-
For 96-well plates (NO, Cytokine, Viability assays): Seed cells at a density of 1.5 x 10⁵ cells/well.[1]
-
For 6-well plates (Western Blot): Seed cells at a density of 1.5 x 10⁶ cells/well.
-
-
Adherence: Incubate the seeded plates overnight to allow cells to attach firmly before treatment.[1]
Protocol 4.2: Cell Viability (MTT Assay)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 4.3: Nitric Oxide (NO) Production (Griess Assay)
-
Seed cells in a 96-well plate and allow adherence overnight.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (final concentration of 1 µg/mL) for 24 hours. Include wells for control (no treatment), LPS only, and compound only.
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 4.4: Cytokine Measurement (ELISA)
-
Following the same treatment procedure as the NO assay (Protocol 4.3), collect the cell culture supernatants.[2][3]
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions provided with the ELISA kit precisely for accurate quantification.[2][3]
-
Cytokine levels are determined by comparing the absorbance of samples to a standard curve generated with recombinant cytokines.
Elucidation of Molecular Mechanisms
To understand how this compound inhibits inflammation, its effects on key signaling pathways like NF-κB and MAPK should be investigated.
Diagram: NF-κB Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the NF-κB pathway.
Diagram: MAPK Signaling Pathway Inhibition
Caption: Hypothesized inhibition of MAPK signaling pathways.
Protocol 4.5: Western Blot Analysis
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a shorter duration suitable for observing protein phosphorylation (e.g., 30-60 minutes).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-p65, Total-p65
-
Phospho-IκBα, Total-IκBα
-
Phospho-ERK1/2, Total-ERK1/2
-
Phospho-p38, Total-p38
-
Phospho-JNK, Total-JNK
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density using software like ImageJ and normalize phosphorylated protein levels to their total protein counterparts.
Conclusion
The protocols and assays detailed in this application note provide a comprehensive framework for characterizing the in vitro anti-inflammatory activity of this compound. By systematically evaluating its impact on cell viability, mediator production (NO, TNF-α, IL-6), and key signaling pathways (NF-κB, MAPK), researchers can effectively determine its therapeutic potential and underlying mechanisms of action. This multi-faceted approach is essential for the preclinical development of novel anti-inflammatory agents from natural sources.
References
Germacrone-4,5-Epoxide: A Promising Natural Product for Drug Discovery
Application Notes and Protocols for Researchers
Introduction:
Germacrone-4,5-epoxide, a naturally occurring sesquiterpenoid predominantly found in plants of the Curcuma genus, has emerged as a molecule of significant interest in the field of drug discovery. This chiral epoxide derivative of germacrone (B1671451) exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and enzyme-inhibitory properties. These characteristics position Germacrone-4,5-epoxide as a valuable lead compound for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Biological Activities and Potential Applications
Germacrone-4,5-epoxide has demonstrated noteworthy potential in several key areas of therapeutic interest:
-
Oncology: The compound has shown cytotoxic effects against various cancer cell lines. While direct IC50 values for Germacrone-4,5-epoxide are still emerging in publicly available literature, studies on the closely related parent compound, germacrone, provide strong rationale for its investigation. Germacrone has been shown to induce apoptosis and cell cycle arrest in cancer cells through modulation of critical signaling pathways.
-
Inflammation: Germacrone-4,5-epoxide is anticipated to possess anti-inflammatory properties, a characteristic attributed to many sesquiterpenoids. The mechanism is likely to involve the inhibition of key inflammatory mediators and signaling pathways such as NF-κB and MAPK.
-
Drug Metabolism: Germacrone-4,5-epoxide has been identified as an inhibitor of cytochrome P450 (CYP) enzymes. This has implications for its use in combination therapies, potentially modulating the metabolism of other drugs.
Quantitative Data Summary
The following tables summarize the available quantitative data for Germacrone-4,5-epoxide and its parent compound, germacrone.
Table 1: Inhibitory Activity of Germacrone-4,5-epoxide on Cytochrome P450 Enzymes
| Cytochrome P450 Isoform | IC50 (µM) |
| CYP3A4 | 1.0 ± 0.2 |
| CYP2C9 | 7.6 ± 2.5 |
| CYP1A2 | 33.2 ± 3.6 |
Data obtained from in vitro studies with human liver microsomes.
Table 2: Anti-proliferative Activity of Germacrone (Parent Compound)
| Cell Line | Cancer Type | IC50 (µg/mL) after 48h |
| Eca109 | Esophageal Squamous Cell Carcinoma | 21.3 ± 1.5 |
| EC9706 | Esophageal Squamous Cell Carcinoma | 23.8 ± 1.8 |
Note: This data is for the parent compound, germacrone, and serves as a strong indicator for the potential anti-cancer activity of Germacrone-4,5-epoxide. Further studies are required to establish the specific IC50 values for the epoxide.
Signaling Pathways and Experimental Workflows
The biological effects of Germacrone-4,5-epoxide are mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate the putative mechanism of action in cancer and inflammation, along with a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the effect of Germacrone-4,5-epoxide on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Germacrone-4,5-epoxide stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Germacrone-4,5-epoxide in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Protocol 2: Western Blot Analysis for MAPK Pathway Activation
Objective: To investigate the effect of Germacrone-4,5-epoxide on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., ERK1/2).
Materials:
-
Cells treated with Germacrone-4,5-epoxide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control (e.g., β-actin) to normalize the data.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Protocol 3: NF-κB Luciferase Reporter Assay
Objective: To determine the inhibitory effect of Germacrone-4,5-epoxide on NF-κB transcriptional activity.
Materials:
-
Cell line (e.g., HEK293T or RAW 264.7)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Germacrone-4,5-epoxide
-
NF-κB activator (e.g., LPS or TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of Germacrone-4,5-epoxide for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Germacrone-4,5-epoxide represents a compelling natural product with multifaceted biological activities that warrant further investigation for its therapeutic potential. The provided application notes and protocols offer a framework for researchers to explore its anti-cancer and anti-inflammatory properties and to elucidate its mechanisms of action. As research in this area progresses, Germacrone-4,5-epoxide may prove to be a valuable addition to the pipeline of novel drug candidates.
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Germacrone 4,5-Epoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Germacrone (B1671451) 4,5-epoxide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of Germacrone 4,5-epoxide, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Epoxidation: Insufficient reaction time, low temperature, or inadequate amount of oxidizing agent. | Monitor the reaction progress using TLC or GC-MS. If the reaction is sluggish, consider incrementally increasing the reaction time or temperature. Ensure the molar ratio of the oxidizing agent to germacrone is optimized. |
| Degradation of Product: The epoxide is sensitive to acidic, basic, and thermal conditions, leading to degradation or rearrangement.[1][2] | Maintain strict pH control throughout the reaction and workup. Use buffered systems if necessary. Perform the reaction at the lowest effective temperature and minimize exposure to high temperatures during purification. | |
| Side Reactions: Formation of byproducts such as diols (from epoxide ring-opening) or cyclized products (transannular cyclization).[1][2][3] | Use a non-protic solvent to minimize diol formation.[3] Avoid acidic or basic conditions that can catalyze cyclization.[1] | |
| Formation of Multiple Byproducts | Rearrangement of this compound: The inherent reactivity of the germacrane (B1241064) skeleton can lead to various rearranged products under the reaction conditions.[1][2] | Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired epoxidation. Minimize reaction time to reduce the exposure of the product to conditions that promote rearrangement. |
| Over-oxidation: Epoxidation of other double bonds in the germacrone molecule. | Use a stoichiometric amount of the oxidizing agent. Monitor the reaction closely and stop it once the desired mono-epoxide is formed. | |
| Difficulty in Purifying this compound | Co-elution of Impurities: Similar polarity of byproducts and the desired epoxide. | Employ advanced chromatographic techniques such as flash chromatography with a carefully selected solvent system.[4] Consider using a sequence of purification methods, for example, initial column chromatography followed by preparative HPLC for high purity. |
| Degradation on Silica (B1680970) Gel: The slightly acidic nature of standard silica gel can cause the degradation of the acid-labile epoxide. | Use deactivated or neutral silica gel for column chromatography. Alternatively, consider other purification techniques like crystallization or preparative thin-layer chromatography. | |
| Inconsistent Reaction Outcomes | Variability in Starting Material Quality: Purity of germacrone can affect the reaction outcome. | Ensure the purity of the starting germacrone is high and consistent between batches. Purify the starting material if necessary. |
| Atmospheric Moisture: Water can lead to the formation of diol byproducts.[3] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the large-scale epoxidation of germacrone?
A1: The most critical parameters are temperature, pH, and reaction time. This compound is thermally labile and can undergo rearrangement or degradation at elevated temperatures. It is also sensitive to both acidic and basic conditions, which can catalyze the formation of various byproducts through transannular cyclization.[1][2] Therefore, maintaining a low and controlled temperature, ensuring a neutral pH, and optimizing the reaction time to achieve maximum conversion with minimal byproduct formation are crucial for a successful large-scale synthesis.
Q2: Which oxidizing agent is recommended for the epoxidation of germacrone on a large scale?
A2: While various epoxidizing agents can be used, meta-chloroperoxybenzoic acid (m-CPBA) is a common choice for this type of transformation. However, for large-scale industrial processes, other oxidants like hydrogen peroxide in the presence of a suitable catalyst, or Oxone®, might be considered due to safety, cost, and waste profile.[3] The choice will depend on the specific process requirements, including selectivity, safety protocols, and cost-effectiveness.
Q3: How can I minimize the formation of the diol byproduct during the reaction and workup?
A3: The formation of diols results from the ring-opening of the epoxide by water.[3] To minimize this, it is essential to use anhydrous solvents and reagents and to conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon). During the workup, avoid acidic conditions and prolonged contact with aqueous phases.
Q4: What is the recommended method for purifying large quantities of this compound?
A4: For large-scale purification, flash column chromatography is a practical method.[4] It is advisable to use deactivated or neutral silica gel to prevent the degradation of the acid-sensitive epoxide. A carefully optimized solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether), will be necessary to achieve good separation. For very high purity requirements, a secondary purification step such as recrystallization or preparative HPLC might be necessary.
Q5: How should this compound be stored to ensure its stability?
A5: Due to its instability, this compound should be stored at low temperatures (ideally -20°C or below) in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be protected from light and moisture. For long-term storage, dissolving it in an anhydrous, non-protic solvent in which it is stable might be a viable option.
Experimental Protocols
Key Experiment: Epoxidation of Germacrone
This protocol describes a general procedure for the epoxidation of germacrone. Researchers should optimize the specific conditions for their particular scale and equipment.
Materials:
-
Germacrone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Deactivated silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Dissolve germacrone in anhydrous dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in anhydrous dichloromethane.
-
Add the m-CPBA solution dropwise to the germacrone solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).
-
Purify the crude product by flash column chromatography on deactivated silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for challenges in this compound synthesis.
References
- 1. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transannular Cyclization of (4 S ,5 S )-Germacrone-4,5-epoxide into Guaiane and Secoguaiane-type Sesquiterpenes | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
Technical Support Center: Maximizing Germacrone 4,5-Epoxide Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield of Germacrone (B1671451) 4,5-epoxide from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is Germacrone 4,5-epoxide and in which plants is it found?
A1: this compound is a naturally occurring germacrane (B1241064) sesquiterpenoid.[1] It is a chiral epoxide derivative of germacrone.[2] This compound is primarily sourced from various plant species, particularly within the Zingiberaceae family, such as Curcuma aromatica, Curcuma wenyujin, Curcuma longa, and Curcuma zedoaria.[3][4]
Q2: What are the key chemical properties of this compound?
A2: Key chemical properties are summarized below:
-
Appearance: Typically a solid, with a reported melting point of 59 °C.[2]
-
Classification: It is classified as a germacrane sesquiterpenoid, epoxide, and cyclic ketone.[1]
Q3: How should I handle and store the purified this compound to prevent degradation?
A3: Epoxides can be sensitive to acidic and basic conditions, which can cause transannular cyclization, leading to the formation of different structural derivatives like eudesmanes.[6][7] Additionally, some epoxymorphinan compounds have been shown to degrade when stored in amber glass HPLC vials, potentially catalyzed by a colorant in the glass.[8] It is recommended to store the purified compound in clear glass vials at low temperatures, protected from light, and under a neutral pH environment to minimize degradation.
Q4: Which analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis and quantification of epoxide compounds.[8][9] Gas Chromatography (GC) can also be used for analysis.[5] For quantification, developing a method with a suitable detector (e.g., UV or Fluorescence) and using an external calibration curve with a high-purity reference standard is recommended.[9]
Troubleshooting Guide: Low Yield and Purity Issues
This guide addresses common problems encountered during the extraction and purification of this compound.
Q5: My extraction yield is consistently low. What are the primary factors I should investigate?
A5: Low extraction yield can stem from several factors, from the initial plant material to the extraction conditions. A systematic approach is best for troubleshooting.
-
Potential Cause 1: Poor Quality of Plant Material: The concentration of sesquiterpenoids can vary significantly based on the plant's age, growing conditions, and post-harvest handling. Improper drying or storage can lead to enzymatic degradation of the target compound.
-
Solution: Ensure you are using high-quality, properly identified rhizomes. Dry the plant material in a controlled environment (e.g., shade or low-temperature oven) to prevent the degradation of volatile oils. Store the dried, powdered material in airtight containers in a cool, dark place.
-
Potential Cause 2: Inefficient Extraction Method: Traditional methods like maceration or Soxhlet extraction may be time-consuming and can expose the thermolabile compound to prolonged heat, causing degradation.[10]
-
Solution: Consider advanced extraction techniques. Supercritical Fluid Extraction (SFE) with CO₂ is highly efficient for extracting bioactive compounds.[10] It allows for extraction at lower temperatures (typically 35-60 °C), preventing thermal degradation.[10] Optimizing parameters such as pressure, temperature, and the use of a co-solvent (like ethanol) can significantly improve yield.[10]
-
Potential Cause 3: Incorrect Solvent Choice: The polarity of the extraction solvent is critical. A solvent that is too polar may extract excessive amounts of undesirable compounds, while a non-polar solvent may not efficiently extract the moderately polar this compound.
-
Solution: Perform small-scale solvent screening tests. Start with medium-polarity solvents like ethyl acetate (B1210297) or dichloromethane. For SFE, optimizing the ratio of CO₂ to a polar co-solvent like ethanol (B145695) is crucial for selectively extracting the target compound.[10]
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Q6: I have a good crude extract, but I'm losing most of my compound during column chromatography. What's going wrong?
A6: Significant loss during purification is a common challenge.
-
Potential Cause 1: Inappropriate Stationary Phase Activity: Using silica (B1680970) gel that is too acidic or active can cause degradation or irreversible adsorption of the epoxide.
-
Solution: Consider deactivating the silica gel by adding a small percentage of water or triethylamine (B128534) to the slurry and mobile phase. Alternatively, use a less acidic stationary phase like neutral alumina.
-
Potential Cause 2: Improper Sample Loading: Loading the sample in a strong solvent can cause the band of the compound to spread widely at the top of the column, leading to poor separation and broad fractions.[11]
-
Solution: Use the "dry loading" method. Dissolve your crude extract in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[11] Carefully add this powder to the top of your packed column. This ensures a narrow starting band and better separation.
-
Potential Cause 3: Incorrect Mobile Phase (Eluent): If the eluent is too polar, your compound will elute too quickly along with impurities. If it's not polar enough, the elution will be very slow, leading to diffusion and wide bands.
-
Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound. A gradient elution, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity by adding ethyl acetate, is often effective for separating compounds of intermediate polarity.[11][12]
Q7: My final product contains persistent impurities. How can I improve its purity?
A7: Achieving high purity often requires a multi-step approach.
-
Potential Cause 1: Co-eluting Compounds: The crude extract may contain other sesquiterpenoids with similar polarity, such as germacrone or curdione (B1662853), making separation by normal-phase chromatography difficult.[13][14]
-
Solution 1: Re-chromatograph the impure fractions using a different solvent system or a different stationary phase (e.g., reverse-phase C18 silica).
-
Solution 2: Consider an alternative purification technique. High-Speed Counter-Current Chromatography (HSCCC) is an excellent method for purifying compounds from complex mixtures and has been successfully used to isolate germacrone and curdione from essential oils.[14] This liquid-liquid partitioning technique avoids solid supports, minimizing the risk of irreversible adsorption and degradation.
Quantitative Data Summary
The choice of extraction method significantly impacts the yield of target compounds. The following table summarizes a qualitative and quantitative comparison of common techniques.
| Extraction Method | Typical Temperature | Solvent Usage | Selectivity | Typical Relative Yield | Purity of Crude Extract |
| Maceration | Room Temperature | High | Low | Low | Low |
| Soxhlet Extraction | Boiling Point of Solvent | Moderate | Low-Moderate | Moderate | Low-Moderate |
| Supercritical Fluid Extraction (SFE) | 35 - 60 °C[10] | Low (CO₂) | High | High | High |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE)
This protocol outlines a general procedure for extracting this compound using SFE, a method known for its efficiency and ability to preserve thermolabile compounds.[10]
-
Preparation of Plant Material:
-
Dry the rhizomes of the source plant (e.g., Curcuma wenyujin) at 40-50 °C until brittle.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
SFE System Setup:
-
The system should consist of a CO₂ tank, a chiller, a high-pressure pump, a co-solvent pump, an extraction vessel, and a back-pressure regulator.[10]
-
-
Extraction Parameters:
-
Load the powdered plant material into the extraction vessel.
-
Pressurize the system with supercritical CO₂.
-
Temperature: Set the extraction vessel temperature to 50 °C.[10]
-
Pressure: Set the system pressure to 300 bar.[10]
-
Co-solvent: Introduce ethanol as a co-solvent at a flow rate of 5% of the CO₂ flow rate to increase the polarity of the fluid.
-
Flow Rate: Maintain a CO₂ flow rate of 2-4 L/min.
-
Extraction Time: Perform the extraction for 2-3 hours.
-
-
Collection:
-
Depressurize the fluid post-extraction into a collection vessel. The CO₂ will turn to gas and vent, leaving the extracted compounds behind.
-
Collect the crude extract and store it at 4 °C for further purification.
-
dot digraph "Extraction_Purification_Workflow" { graph [splines=ortho, bgcolor="#F1F3F4", label="General Workflow for Isolation of this compound", fontcolor="#202124", fontsize=14, labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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// Edges plant_material -> extraction; extraction -> concentration; concentration -> crude_extract; crude_extract -> purification; purification -> fraction_collection; fraction_collection -> purity_analysis; purity_analysis -> final_product; } Caption: Workflow from plant material to pure compound.
Protocol 2: Flash Column Chromatography Purification
This protocol provides a step-by-step guide for purifying the crude extract obtained from SFE.[12][15]
-
Preparation of Stationary Phase:
-
Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[12]
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and facilitate packing by gently tapping the column. Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.[11]
-
Add a thin layer of sand on top of the packed silica gel to protect the surface.[11]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude SFE extract in a minimal volume of dichloromethane.
-
Add silica gel (approx. 2-3 times the weight of the extract) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[15]
-
Carefully layer this powder onto the sand at the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column without disturbing the top layer.
-
Apply gentle air pressure to begin the elution.
-
Begin collecting fractions (e.g., 10-20 mL per tube).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 90:10, 85:15, 80:20 Hexane:Ethyl Acetate). The optimal gradient should be determined by prior TLC analysis.[11]
-
-
Analysis and Pooling:
-
Analyze the collected fractions using TLC. Visualize spots under UV light or with an appropriate stain (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions that contain the pure this compound (based on Rf value compared to a standard).
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
-
Confirm final purity using HPLC.[9]
-
References
- 1. Showing Compound this compound (FDB014672) - FooDB [foodb.ca]
- 2. (4S,5S)-(+)-Germacrone 4,5-epoxide | 92691-35-5 | SDA69135 [biosynth.com]
- 3. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KNApSAcK Metabolite Information - C00012069 [knapsackfamily.com]
- 5. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of 4,5-epoxymorphinan degradation during analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Germacrone | C15H22O | CID 6436348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges of Germacrone 4,5-Epoxide in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Germacrone 4,5-epoxide. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues commonly encountered during in vitro and in vivo biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a natural sesquiterpenoid, a class of organic compounds known for their diverse biological activities, including potential anti-cancer and anti-inflammatory properties.[1] Like many lipophilic (fat-soluble) natural products, this compound has very low aqueous solubility. This presents a significant challenge in biological assays, which are typically conducted in aqueous buffer systems or cell culture media. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: Which solvents are recommended for dissolving this compound?
A2: this compound is soluble in several organic solvents. For biological assays, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its high solubilizing power for lipophilic compounds and miscibility with aqueous media.[1] Other potential solvents include ethanol, acetone, chloroform, dichloromethane, and ethyl acetate, though their compatibility with specific biological assays must be carefully evaluated.[1]
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance varies between cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe for most cell lines with minimal impact on cell viability and function. It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration as the test samples) to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: My this compound precipitates immediately upon addition to my aqueous buffer or cell culture medium.
This is a common issue known as "crashing out," where the compound rapidly becomes insoluble as the organic solvent it was dissolved in is diluted in the aqueous solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Reduce the final working concentration. Perform a dose-response curve to find the highest soluble and effective concentration. 2. Conduct a solubility test: Prepare serial dilutions of your compound in the final assay medium and visually inspect for precipitation after a short incubation at 37°C. |
| Improper Dilution Technique | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium causes rapid solvent exchange and localized supersaturation, leading to precipitation. | 1. Use a serial dilution (step-down) method. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium or buffer. 2. Add the compound solution slowly to the final volume of medium while gently vortexing or swirling to ensure rapid and uniform mixing. |
| Low Temperature of Medium | The solubility of most compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for making dilutions. |
| High Protein Content in Serum | Components in fetal bovine serum (FBS) can sometimes interact with the compound, affecting its solubility. | While serum is often necessary for cell health, if precipitation is severe, consider reducing the serum percentage during the compound treatment period, if compatible with your cell line and experimental design. |
Issue 2: My cells are showing signs of toxicity even at low concentrations of this compound.
If you observe unexpected cytotoxicity, it's important to determine if the cause is the compound itself or the solvent used to dissolve it.
| Solvent Cytotoxicity Data for Common Cancer Cell Lines | |||
| Solvent | Cell Line | Observation | Recommendation |
| DMSO | HepG2 | Cytotoxicity observed at concentrations of 1.25% and higher. | Keep final concentration below 0.6% . |
| A549 | Relatively resistant compared to other lines. | Keep final concentration below 1% . | |
| HeLa | Sensitive to DMSO. | Keep final concentration below 0.5% . | |
| Ethanol | HepG2, A549, HeLa | Generally more cytotoxic than DMSO at similar concentrations. Significant toxicity can be seen at concentrations as low as 1.25%. | If used, keep final concentration below 0.5% and perform rigorous vehicle controls. |
This table summarizes general findings. It is always best practice to determine the specific tolerance of your cell line to the solvent under your experimental conditions.
Advanced Solubility Enhancement Strategies
For experiments requiring higher concentrations of this compound than achievable with simple solvent dissolution, consider these advanced formulation strategies.
Cyclodextrin (B1172386) Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more water-soluble.[2][3]
-
How it Works: The lipophilic this compound molecule is entrapped within the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in aqueous media.
-
Commonly Used Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[2]
-
Stoichiometry: For sesquiterpenoids, a 1:1 molar ratio of the compound to cyclodextrin is typically effective.[3]
Lipid-Based Nanoparticles
Encapsulating this compound into lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), can significantly improve its stability and solubility in aqueous environments.[4]
-
How it Works: These nanoparticles consist of a solid lipid core that can incorporate lipophilic drugs.[4] The small particle size and the use of surfactants stabilize the formulation in aqueous solutions, preventing precipitation and often enhancing cellular uptake.
-
Key Components: A solid lipid (e.g., triglycerides, fatty acids), an emulsifier/surfactant, and water are the primary components.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
This protocol describes a standard method for preparing solutions for cell-based assays.
Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound solutions.
Detailed Steps:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, briefly sonicate the vial in a water bath.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution (Serial Dilution Method):
-
Pre-warm your complete cell culture medium (containing serum and supplements) to 37°C.
-
Thaw an aliquot of the this compound stock solution.
-
Crucially, do not add the concentrated stock directly to your final volume. First, prepare an intermediate dilution by adding a small volume of the stock solution to a volume of pre-warmed medium. For example, to make a 20 µM final solution from a 20 mM stock, you could add 1 µL of stock to 99 µL of medium to get a 200 µM intermediate solution (this step also dilutes the DMSO to 1%).
-
Add the intermediate dilution to the final volume of pre-warmed medium while gently mixing. For example, add 100 µL of the 200 µM intermediate to 900 µL of medium to achieve the final 20 µM concentration. The final DMSO concentration will now be a well-tolerated 0.1%.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from general methods for encapsulating sesquiterpenoids and other lipophilic compounds.[3][5]
Method: Kneading
-
Accurately weigh this compound and a 1:1 molar equivalent of hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Place the HP-β-CD in a mortar and add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.
-
Gradually add the this compound powder to the paste and knead thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum desiccator.
-
Grind the dried complex into a fine powder. This powder can now be dissolved in your aqueous assay buffer or cell culture medium.
-
It is recommended to determine the complexation efficiency and confirm the formation of the inclusion complex using techniques like DSC (Differential Scanning Calorimetry) or FTIR (Fourier-Transform Infrared Spectroscopy).
Signaling Pathway Diagrams
Germacrone, a closely related sesquiterpenoid, has been shown to exert its anticancer effects by modulating key signaling pathways. These pathways are likely relevant to the mechanism of action of this compound.
Akt/MDM2/p53 Pathway Inhibition
Germacrone has been shown to inhibit the phosphorylation of Akt.[6] This prevents the activation of MDM2, an E3 ubiquitin ligase. When MDM2 is inactive, it cannot target the tumor suppressor protein p53 for degradation. The resulting accumulation of p53 can lead to cell cycle arrest and apoptosis.[6][7]
Caption: Inhibition of the Akt/MDM2/p53 survival pathway.
MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. It consists of several tiers of kinases, including ERK, JNK, and p38. Docking studies suggest that Germacrone can interact with MAPK9 (also known as JNK2), indicating a potential modulation of this pathway. Inhibition of MAPK signaling can disrupt cancer cell proliferation.
References
- 1. This compound | CAS:92691-35-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 3. oatext.com [oatext.com]
- 4. mdpi.com [mdpi.com]
- 5. oatext.com [oatext.com]
- 6. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excli.de [excli.de]
stability of Germacrone 4,5-epoxide under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Germacrone 4,5-epoxide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound can be expected to be stable for up to 24 months.
Q2: I have prepared a stock solution of this compound. How should I store it and for how long is it stable?
Stock solutions should be prepared in a suitable solvent such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone. It is recommended to store these solutions as aliquots in tightly sealed vials at -20°C. Generally, these solutions are usable for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
Q3: My compound shows signs of degradation even when stored as recommended. What could be the issue?
Several factors could contribute to unexpected degradation:
-
Contamination: Ensure all glassware and solvents are clean and dry. Trace amounts of acidic or basic impurities can catalyze degradation.
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Inappropriate Container: Some plastics can leach impurities or are permeable to air and moisture. Use high-quality, inert containers (e.g., amber glass vials with PTFE-lined caps). Compounds of the 4,5-epoxymorphinan series have been shown to degrade in solution when stored in certain amber glass HPLC vials due to a colorant in the glass acting as a catalyst.[1]
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Frequent Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions as this can accelerate degradation. Prepare single-use aliquots whenever possible.
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Exposure to Air: The epoxide ring can be susceptible to slow hydrolysis or oxidation. After weighing, ensure the container is purged with an inert gas (e.g., nitrogen or argon) before sealing.
Q4: I am observing a new, unexpected peak in my HPLC analysis after storing my sample under basic conditions. What could this be?
This compound is known to be unstable under basic conditions. It can undergo a transannular cyclization to yield eudesmane-type sesquiterpenes and other isomers. This is a likely degradation pathway, and the new peak you are observing could correspond to one of these degradation products.
Q5: How does pH affect the stability of this compound in aqueous solutions?
Epoxides are susceptible to ring-opening reactions in both acidic and basic aqueous solutions.
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Acidic Conditions: Acid-catalyzed hydrolysis can lead to the formation of diols.
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Basic Conditions: As mentioned, this compound can undergo transannular cyclization. It is advisable to maintain solutions at a neutral pH and to use buffered solutions if pH control is critical for your experiment.
Q6: Is this compound sensitive to light?
Yes, like many organic compounds, this compound may be sensitive to light. Photodegradation can occur upon exposure to UV or even ambient light over extended periods. It is crucial to store both the solid compound and its solutions in amber-colored vials or otherwise protected from light.
Summary of Stability under Different Storage Conditions
| Condition | Solid State | In Solution (e.g., in DMSO, Acetone) | Potential Degradation Products |
| Recommended Storage | 2-8°C, protected from light and moisture. Stable for up to 24 months. | -20°C in tightly sealed, single-use aliquots. Stable for up to 2 weeks. | Minimal degradation expected. |
| Elevated Temperature (e.g., 40-60°C) | May lead to slow decomposition. | Accelerated degradation. | Isomerization products, thermal decomposition products. |
| High Humidity | Potential for hydrolysis of the epoxide ring. | Not applicable (already in solution). | Diol derivatives. |
| Acidic Conditions (e.g., pH < 4) | Stable if anhydrous. | Susceptible to acid-catalyzed ring-opening. | Diol derivatives. |
| Basic Conditions (e.g., pH > 8) | Stable if anhydrous. | Unstable; undergoes transannular cyclization. | Eudesmane-type sesquiterpenes, isomers. |
| Oxidative Stress (e.g., H₂O₂) | May lead to oxidation. | Susceptible to oxidation. | Oxidized derivatives. |
| Photostability (UV/Visible Light) | Potential for photodegradation. | Potential for photodegradation. | Photodegradation products. |
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours (due to known instability in basic conditions).
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a clear glass vial.
-
Heat the vial in an oven at 60°C for 48 hours.
-
After heating, allow the sample to cool to room temperature.
-
Dissolve the solid in the initial solvent to achieve the desired concentration for HPLC analysis.
-
-
Photolytic Degradation (Solution):
-
Transfer 2 mL of the stock solution into a transparent quartz cuvette or vial.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4][5]
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.
-
After exposure, analyze the sample by HPLC.
-
3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method. The method should be capable of separating the intact this compound from all potential degradation products.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical relationship between stress factors and degradation pathways.
References
- 1. Investigation of 4,5-epoxymorphinan degradation during analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stabilityhub.com [stabilityhub.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in Germacrone 4,5-epoxide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Germacrone (B1671451) 4,5-epoxide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of Germacrone 4,5-epoxide.
Problem 1: Low yield of this compound and formation of multiple products.
| Possible Cause | Suggested Solution |
| Inappropriate Epoxidizing Agent: The choice of epoxidizing agent significantly impacts product distribution. | For selective epoxidation of the 4,5-double bond, meta-chloroperoxybenzoic acid (m-CPBA) is a common choice. Treatment of germacrone with m-CPBA can yield a mixture of this compound and Germacrone 1,10-epoxide, often in a ratio favoring the desired 4,5-epoxide. |
| Transannular Cyclization: Germacrone and its epoxide are prone to acid- or base-catalyzed transannular cyclization, leading to the formation of various sesquiterpenoid skeletons, such as eudesmane-type byproducts.[1] | Maintain neutral or mildly basic reaction conditions to minimize acid-catalyzed cyclization. If using a peroxy acid like m-CPBA, the reaction is typically performed in a non-polar solvent like dichloromethane (B109758). The byproduct, m-chlorobenzoic acid, can be removed during workup. |
| Epoxide Ring Opening: The presence of acid or nucleophiles can lead to the opening of the epoxide ring, forming diols or other adducts. | Ensure anhydrous reaction conditions and quench the reaction carefully to avoid introducing strong acids or nucleophiles during workup. |
| Reaction Temperature: Higher temperatures can promote side reactions. | Perform the epoxidation at low temperatures, typically between 0 °C and room temperature, to enhance selectivity for the desired epoxide. |
Problem 2: Difficulty in separating this compound from byproducts.
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers: The isomeric byproducts, such as Germacrone 1,10-epoxide, may have similar polarities to the desired product, making separation by standard column chromatography challenging. | Utilize flash column chromatography with a carefully selected solvent system. A gradient elution with a mixture of non-polar (e.g., hexane (B92381) or petroleum ether) and moderately polar (e.g., ethyl acetate (B1210297) or dichloromethane) solvents can effectively separate isomers. Monitor the fractions closely using thin-layer chromatography (TLC). |
| Complex Mixture of Byproducts: The presence of multiple cyclization and ring-opened products can complicate purification. | Optimize the reaction conditions to minimize the formation of these byproducts first. For purification of complex mixtures, consider using advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for analytical or preparative scale separation. |
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts to expect in the synthesis of this compound?
A1: The primary byproducts are typically other epoxide isomers, most notably Germacrone 1,10-epoxide. Additionally, under acidic, basic, or thermal conditions, this compound can undergo transannular cyclization to yield various rearranged sesquiterpenoid skeletons, such as eudesmane-type derivatives.[1]
Q2: Which epoxidation method is recommended for minimizing byproducts?
A2: Epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) in an inert solvent like dichloromethane at low temperatures (e.g., 0 °C) is a commonly employed method that can provide a good yield of the desired this compound. This method tends to favor the formation of the 4,5-epoxide over the 1,10-epoxide. Alkaline hydrogen peroxide (e.g., H₂O₂ with NaOH in methanol) can also be used, but careful control of the reaction conditions is necessary to avoid base-catalyzed rearrangements of the product.
Q3: How can I monitor the progress of the epoxidation reaction?
A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The epoxide product will have a different retention factor (Rf) compared to the starting material, germacrone. It is advisable to run a co-spot of the reaction mixture with the starting material to accurately track the consumption of the reactant and the formation of the product.
Q4: What are the ideal conditions for storing this compound to prevent degradation?
A4: this compound should be stored in a cool, dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Since it is susceptible to acid- and base-catalyzed rearrangements, it should be stored in a neutral environment.
Data Presentation
Table 1: Comparison of Common Epoxidation Reagents for Germacrone
| Reagent | Typical Conditions | Major Product(s) | Common Byproducts | Selectivity Notes |
| m-CPBA | Dichloromethane, 0 °C to RT | This compound | Germacrone 1,10-epoxide, m-chlorobenzoic acid | Generally favors the 4,5-epoxide. The ratio of 4,5- to 1,10-epoxide can be around 4:1. |
| H₂O₂ / NaOH | Methanol, 0 °C | This compound | Products of transannular cyclization (eudesmane-type), diols | The basic conditions can promote rearrangement of the epoxide product.[1] |
Experimental Protocols
1. Epoxidation of Germacrone using m-CPBA
-
Materials: Germacrone, meta-chloroperoxybenzoic acid (m-CPBA, 77% max), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate, Silica (B1680970) gel for column chromatography, Hexane, Ethyl acetate.
-
Procedure:
-
Dissolve Germacrone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
-
2. Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the hexane/ethyl acetate solvent system, starting with a low polarity mixture.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Synthesis pathway and potential byproduct formation in this compound synthesis.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Germacrone 4,5-Epoxide Derivatization
Welcome to the technical support center for the derivatization of Germacrone 4,5-epoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of derivatization reactions for this compound?
A1: this compound typically undergoes transannular cyclization reactions to form various sesquiterpenoid skeletons. The reaction outcomes are highly dependent on the conditions used, primarily acidic, basic, or thermal conditions. Under acidic and thermal conditions, different cyclized products can be obtained.[1] Basic conditions can also lead to the formation of eudesmane-type sesquiterpenes.[1][2]
Q2: What is the main challenge in the derivatization of this compound?
A2: A primary challenge is controlling the regioselectivity and stereoselectivity of the epoxide ring-opening and subsequent cyclization. The flexible ten-membered ring of the germacrane (B1241064) skeleton can adopt multiple conformations, leading to a mixture of products. Optimizing reaction conditions is crucial to favor the formation of the desired derivative.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the progress of the reaction and for the purification of the resulting derivatives. For structural elucidation and characterization of the products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HMBC) and Mass Spectrometry (MS) are essential.
Troubleshooting Guides
Issue 1: Low Yield of Desired Eudesmane-type Sesquiterpene Derivative
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Optimize the temperature. For thermal cyclization, a temperature gradient study may be necessary. For acid- or base-catalyzed reactions, starting at a lower temperature (e.g., 0°C) and gradually increasing it can help control the reaction and minimize side products. |
| Incorrect Reagent Concentration | Titrate the concentration of the acid or base catalyst. For Lewis acid catalysis, the molar ratio of the catalyst to the substrate is critical and should be optimized. |
| Inappropriate Solvent | The polarity of the solvent can significantly influence the reaction pathway.[3] Test a range of solvents with varying polarities (e.g., dichloromethane, tetrahydrofuran, methanol) to find the optimal medium for the desired transformation. |
| Short or Excessive Reaction Time | Monitor the reaction progress using TLC or HPLC at regular intervals to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of degradation products. |
| Presence of Water or Other Impurities | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for reactions sensitive to moisture, such as those involving Lewis acids. Impurities in the starting material can also affect the reaction outcome. |
Issue 2: Formation of Multiple Products and Isomers
| Potential Cause | Suggested Solution |
| Lack of Regio- or Stereocontrol | The choice of catalyst and solvent is crucial for controlling selectivity.[4][5][6][7] For acid-catalyzed reactions, the nucleophile typically attacks the more substituted carbon of the epoxide.[8][9][10][11][12] Under basic conditions, the attack usually occurs at the less sterically hindered carbon.[5][8] Consider using chiral catalysts or auxiliaries to enhance stereoselectivity. |
| Isomerization of the Starting Material or Products | Under certain conditions, the starting epoxide or the cyclized products can isomerize. Analyze the reaction mixture at different time points to understand the product distribution over time. Lowering the reaction temperature may help reduce isomerization. |
| Competing Reaction Pathways | This compound can undergo different cyclization pathways simultaneously. Carefully select reaction conditions to favor one pathway over others. For instance, basic conditions have been shown to yield specific eudesmane-type derivatives.[1][2] |
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Derivatization
| Reaction Type | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Major Products | Reference |
| Basic Treatment | 5% KOH in MeOH | Methanol (B129727) | Reflux | 2 h | Eudesmane-type sesquiterpenes | [1] |
| Acidic Cyclization | Formic Acid | - | Room Temp. | 1 h | Guaiane and Secoguaiane-type sesquiterpenes | |
| Lewis Acid Rearrangement | BF₃·OEt₂ | Dioxane | Room Temp. | 20 min | Aldehyde derivatives |
Experimental Protocols
Protocol 1: Base-Catalyzed Transannular Cyclization of (4S,5S)-Germacrone-4,5-epoxide
This protocol is adapted from the study by Kuroyanagi et al. (2014).[1]
-
Preparation of Reagents:
-
Prepare a 5% (w/v) solution of potassium hydroxide (B78521) (KOH) in methanol.
-
Dissolve (4S,5S)-Germacrone-4,5-epoxide in methanol.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add the methanolic solution of this compound.
-
Add the 5% KOH in methanol solution to the flask.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux.
-
Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography on silica (B1680970) gel, followed by preparative HPLC to isolate the individual eudesmane-type sesquiterpene derivatives.
-
-
Characterization:
-
Characterize the purified compounds using ¹H NMR, ¹³C NMR, and MS to confirm their structures.
-
Mandatory Visualization
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low product yield.
Caption: Regioselectivity in this compound ring-opening.
References
- 1. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes. | Semantic Scholar [semanticscholar.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chemrxiv.org [chemrxiv.org]
- 5. research.vu.nl [research.vu.nl]
- 6. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Transannular Cyclization of (4 S ,5 S )-Germacrone-4,5-epoxide into Guaiane and Secoguaiane-type Sesquiterpenes | Semantic Scholar [semanticscholar.org]
- 12. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Germacrone 4,5-Epoxide Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro and in vivo degradation pathways of Germacrone 4,5-epoxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in vitro?
A1: The primary in vitro degradation of this compound occurs through non-enzymatic, pH-dependent transannular cyclization reactions. Under acidic or thermal conditions, the epoxide ring is protonated, initiating a cascade of intramolecular cyclizations. This leads to the formation of various sesquiterpenoid skeletons, including guaiane (B1240927) and secoguaiane-type structures.[1] Under basic conditions, the degradation pathway shifts to produce eudesmane-type sesquiterpenes.[2][3]
Q2: What are the expected degradation pathways for this compound in vivo?
A2: While direct in vivo metabolism studies on this compound are not extensively documented, based on the metabolism of other sesquiterpenoids, two main enzymatic pathways are likely involved:
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Cytochrome P450 (CYP) Mediated Oxidation: CYP enzymes are known to hydroxylate or further oxidize the sesquiterpene backbone at various positions.[1][4]
-
Epoxide Hydrolase (EH) Mediated Hydrolysis: The epoxide ring of this compound can be hydrolyzed by epoxide hydrolases to form the corresponding diol.
It is also plausible that this compound undergoes Phase II metabolism, where conjugation with molecules like glucuronic acid could occur, increasing its water solubility and facilitating excretion.
Q3: My analytical results for this compound are inconsistent. What could be the issue?
A3: Inconsistencies in analytical results can arise from the inherent instability of this compound. Key factors to consider are:
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pH of the solvent/medium: As mentioned, the compound is susceptible to acid- and base-catalyzed rearrangements. Ensure all solvents and buffers are at a neutral pH and are of high purity.
-
Temperature: Thermal degradation can occur, especially during analytical procedures like Gas Chromatography (GC) where high inlet temperatures are used. Consider using lower temperatures or alternative analytical techniques like High-Performance Liquid Chromatography (HPLC).
-
Storage Conditions: Store the compound and its solutions at low temperatures (e.g., -20°C or -80°C) and protect from light to minimize degradation.
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Matrix Effects: Complex biological matrices can interfere with the analysis. Proper sample clean-up and the use of internal standards are crucial for accurate quantification.
Troubleshooting Guides
Issue 1: Rapid disappearance of this compound in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Acidic or Basic Conditions | Carefully measure and adjust the pH of your incubation buffer to neutral (pH 7.4). Avoid acidic or basic additives. |
| High Temperature | Reduce the incubation temperature if the experimental design allows. For analytical steps, consider using HPLC instead of GC-MS to avoid thermal degradation in the injector port. |
| Reactive Components in Media | Ensure all components of your media are non-reactive with epoxides. |
Issue 2: Difficulty in identifying metabolites in in vivo or microsomal studies.
| Possible Cause | Troubleshooting Step |
| Low Metabolite Concentration | Increase the initial concentration of this compound, the amount of microsomal protein, or the incubation time. Use a more sensitive analytical method like LC-MS/MS. |
| Metabolite Instability | Metabolites may also be unstable. Handle samples at low temperatures and analyze them promptly after collection. |
| Interference from Matrix | Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up to remove interfering substances from the biological matrix. |
| Incorrect Analytical Method | Use a high-resolution mass spectrometer to obtain accurate mass measurements for metabolite identification. Tandem MS (MS/MS) can provide structural information for elucidation. |
Experimental Protocols
Protocol 1: In Vitro pH-Dependent Degradation Study
Objective: To determine the degradation kinetics of this compound at different pH values.
Materials:
-
This compound
-
Phosphate (B84403) buffer (pH 5.0, 7.4)
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Citrate buffer (pH 3.0)
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Borate buffer (pH 9.0)
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of this compound in acetonitrile.
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Prepare reaction mixtures by adding a small aliquot of the stock solution to each buffer to a final concentration of 10 µM.
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C).
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At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Calculate the degradation rate constant (k) at each pH by plotting the natural logarithm of the concentration versus time.
Protocol 2: In Vitro Metabolism using Liver Microsomes
Objective: To identify the metabolites of this compound formed by liver microsomal enzymes.
Materials:
-
This compound
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Human liver microsomes (HLMs)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (pH 7.4)
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Acetonitrile (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a high concentration.
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In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
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Add this compound to the microsomal suspension to a final concentration of 1-10 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to identify potential metabolites by comparing with a control incubation without the NADPH regenerating system.
Data Presentation
Table 1: Example of pH-Dependent Degradation Kinetics of this compound
| pH | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| 3.0 | 0.0462 | 15 |
| 5.0 | 0.0116 | 60 |
| 7.4 | 0.0023 | 300 |
| 9.0 | 0.0231 | 30 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Potential Metabolites of this compound Identified by LC-MS/MS
| Metabolite | Proposed Biotransformation | Mass Shift (Da) |
| M1 | Hydroxylation | +16 |
| M2 | Dihydroxylation | +32 |
| M3 | Epoxide hydrolysis | +18 |
| M4 | Glucuronide Conjugation | +176 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: In Vitro Degradation Pathways of this compound.
Caption: Plausible In Vivo Metabolic Pathways for this compound.
Caption: Experimental Workflow for In Vitro Metabolism Study.
References
- 1. Acetone as Artifact of Analysis in Terpene Samples by HS-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Germacrone 4,5-Epoxide Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental evaluation of Germacrone (B1671451) 4,5-epoxide.
I. Frequently Asked Questions (FAQs)
Q1: My Germacrone 4,5-epoxide formulation shows poor solubility in aqueous media. What are the initial steps to improve this?
A1: Poor aqueous solubility is a common issue for lipophilic compounds like this compound. Initial strategies to consider are:
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Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution. Techniques like micronization or nanonization can be employed.[1]
-
Use of Co-solvents: Employing a mixture of miscible solvents can significantly enhance solubility.
-
pH Adjustment: Although this compound is a neutral molecule, pH modification of the formulation microenvironment can sometimes improve wetting and dissolution.
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Formulation into Advanced Delivery Systems: For significant enhancements, formulating the compound into lipid-based systems (nanoemulsions, SEDDS) or solid dispersions is highly recommended.
Q2: I am observing high variability in the oral bioavailability of my this compound formulation in animal studies. What could be the cause?
A2: High variability in oral bioavailability can stem from several factors:
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Poor Formulation Stability: The formulation may be physically or chemically unstable, leading to inconsistent drug release. For instance, nanoemulsions can undergo Ostwald ripening, leading to changes in droplet size and drug release profiles.
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Food Effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter the absorption of lipophilic compounds. Standardizing the fasting state of experimental animals is crucial.
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First-Pass Metabolism: this compound is likely metabolized by cytochrome P450 (CYP) enzymes in the liver and gut wall.[2] Individual differences in enzyme activity can lead to variable bioavailability.
-
Gastrointestinal Transit Time: Variations in GI transit time can affect the extent of drug dissolution and absorption.
Q3: My nanoemulsion formulation of this compound is showing signs of instability (e.g., creaming, cracking). How can I troubleshoot this?
A3: Nanoemulsion instability is a common challenge. Here are some troubleshooting steps:
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Optimize Surfactant and Co-surfactant Concentration: The ratio of oil, surfactant, and co-surfactant is critical for stability. Constructing a pseudo-ternary phase diagram can help identify the optimal concentrations for a stable nanoemulsion.
-
Select Appropriate Excipients: The choice of oil, surfactant, and co-surfactant should be based on the solubility of this compound and their ability to form a stable emulsion.
-
Control Droplet Size: Smaller and more uniform droplet sizes generally lead to better stability. High-energy emulsification methods like high-pressure homogenization or ultrasonication can help achieve this.
-
Evaluate Zeta Potential: A higher absolute zeta potential (typically > 30 mV) indicates greater electrostatic repulsion between droplets, leading to enhanced stability.
-
Storage Conditions: Temperature and light can affect nanoemulsion stability. Store formulations in a controlled environment and protect from light.
Q4: I am preparing a solid dispersion of this compound, but the drug is recrystallizing over time. What can I do to prevent this?
A4: Recrystallization of the amorphous drug in a solid dispersion is a significant stability concern. To mitigate this:
-
Polymer Selection: Choose a polymer that has good miscibility with this compound and a high glass transition temperature (Tg). Polymers like PVP K30 are commonly used.[3][4]
-
Drug Loading: Avoid excessively high drug loading, as this can increase the tendency for recrystallization.
-
Addition of Surfactants: Incorporating a surfactant into the solid dispersion can help stabilize the amorphous form and prevent recrystallization.
-
Storage Conditions: Store the solid dispersion in a low-humidity environment, as moisture can act as a plasticizer and promote recrystallization.
II. Troubleshooting Guides
Guide 1: In Vitro Dissolution and Permeability Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound from a solid dispersion. | Incomplete amorphization of the drug. | Verify the amorphous state using DSC and PXRD.[3] Optimize the preparation method (e.g., higher solvent evaporation rate, higher cooling rate in melt methods). |
| Poor wettability of the solid dispersion powder. | Incorporate a hydrophilic carrier or a surfactant in the formulation. | |
| Drug recrystallization during the dissolution study. | Use a dissolution medium that maintains sink conditions. Consider the use of polymers in the dissolution medium to inhibit recrystallization. | |
| Low apparent permeability (Papp) of this compound in Caco-2 cell assays. | The compound is a substrate for efflux transporters (e.g., P-glycoprotein). | Conduct bidirectional permeability studies (apical to basolateral and basolateral to apical) to determine the efflux ratio. Include a P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux. |
| Poor solubility of the compound in the assay buffer. | Use a formulation (e.g., a solution in a small percentage of a biocompatible solvent like DMSO) that maintains the compound in a solubilized state without compromising cell monolayer integrity. | |
| Compromised Caco-2 cell monolayer integrity. | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity. |
Guide 2: In Vivo Pharmacokinetic Studies in Rodents
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in oral gavage of a viscous nanoemulsion or SEDDS formulation. | High viscosity of the formulation. | Gently warm the formulation to reduce viscosity before administration. Use a gavage needle with a slightly larger gauge. |
| Stress-induced physiological changes in the animal affecting absorption. | Ensure proper animal handling techniques to minimize stress. Acclimatize animals to the gavage procedure. | |
| Low and erratic plasma concentrations of this compound. | Poor oral bioavailability. | Consider one of the enhancement strategies outlined in the FAQs and detailed in the experimental protocols below. |
| Rapid metabolism. | Germacrone is metabolized by CYP enzymes.[2] Co-administration with a CYP inhibitor (use with caution and appropriate ethical approval) could be explored to understand the contribution of first-pass metabolism. | |
| Issues with the bioanalytical method. | Validate the LC-MS/MS method for sensitivity, specificity, accuracy, and precision in the biological matrix. Ensure proper sample collection and storage to prevent degradation. | |
| Precipitation of the drug from a SEDDS formulation upon dilution in the GI tract. | The formulation is unable to maintain the drug in a solubilized state in the larger volume of GI fluids. | Optimize the SEDDS formulation by adjusting the oil, surfactant, and co-surfactant ratios. Select excipients with a higher capacity to solubilize the drug upon dispersion. |
III. Data Presentation: Comparative Pharmacokinetics of Germacrone Formulations
Disclaimer: The following data is a representative summary based on pharmacokinetic studies of germacrone and other poorly soluble natural compounds formulated into nanoemulsions and solid dispersions. Actual results for this compound may vary.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Germacrone Suspension (Control) | 150 ± 35 | 4.0 | 980 ± 210 | 100 | Hypothetical |
| Germacrone Nanoemulsion | 850 ± 120 | 1.5 | 4900 ± 550 | ~500 | Based on[5][6][7] |
| Germacrone Solid Dispersion (PVP K30) | 600 ± 90 | 2.0 | 3500 ± 420 | ~357 | Based on[3][8] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoemulsion
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound for enhanced oral bioavailability.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT)
-
Surfactant: Tween 80
-
Co-surfactant: Transcutol P
-
Aqueous phase: Deionized water
Methodology:
-
Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most appropriate excipients.
-
Construction of Pseudo-ternary Phase Diagram: a. Prepare various mixtures of the surfactant and co-surfactant (Sₘᵢₓ) in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). b. For each Sₘᵢₓ ratio, mix with the selected oil at different weight ratios (e.g., 1:9, 2:8, ... 9:1). c. Titrate each oil/Sₘᵢₓ mixture with the aqueous phase dropwise under gentle stirring. d. Observe for the formation of a clear and stable nanoemulsion. e. Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
Preparation of the Nanoemulsion: a. Based on the phase diagram, select an optimal ratio of oil, Sₘᵢₓ, and aqueous phase. b. Dissolve a pre-weighed amount of this compound in the oil phase. c. Add the Sₘᵢₓ to the oil phase and mix thoroughly. d. Add the aqueous phase dropwise to the oil/Sₘᵢₓ mixture under continuous stirring using a magnetic stirrer. e. For smaller droplet sizes, further process the coarse emulsion using a high-pressure homogenizer or an ultrasonicator.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure using a zetameter to assess stability.
-
Morphology: Visualize the droplets using Transmission Electron Microscopy (TEM).
-
Drug Content: Quantify the amount of this compound in the nanoemulsion using a validated HPLC or LC-MS/MS method.
-
Protocol 2: Preparation of this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer: Polyvinylpyrrolidone K30 (PVP K30)
-
Solvent: Ethanol (B145695)
Methodology (Solvent Evaporation Method):
-
Select the drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve a pre-weighed amount of this compound and PVP K30 in a minimal amount of ethanol with the aid of sonication to form a clear solution.[1][3]
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of this compound. The endothermic peak corresponding to the melting point of the crystalline drug should be absent in the solid dispersion thermogram.[3]
-
Powder X-ray Diffraction (PXRD): To verify the amorphous state. The characteristic crystalline peaks of the drug should not be present in the diffractogram of the solid dispersion.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate any potential interactions between the drug and the polymer.
-
In Vitro Dissolution Study: Perform dissolution testing using a USP dissolution apparatus (e.g., paddle type) in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile with that of the pure drug.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Materials and Methods:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Animal Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard pellet diet and water.
-
Ethical Approval: All animal experiments should be conducted in accordance with the guidelines of the institutional animal ethics committee.
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Experimental Design: a. Divide the rats into groups (n=6 per group), e.g., Group 1: Control (this compound suspension), Group 2: Nanoemulsion, Group 3: Solid Dispersion. b. Fast the rats overnight (12 hours) before drug administration, with free access to water. c. Administer the respective formulations orally via gavage at a predetermined dose of this compound.
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Blood Sampling: a. Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized microcentrifuge tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. b. Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma. c. Store the plasma samples at -80°C until analysis.
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Bioanalytical Method: a. Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in rat plasma. b. Use a suitable internal standard for accurate quantification. c. Sample preparation typically involves protein precipitation or liquid-liquid extraction.
-
Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, etc.) from the plasma concentration-time data using non-compartmental analysis software. b. Calculate the relative bioavailability of the enhanced formulations compared to the control suspension.
V. Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations.
References
- 1. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Characteristics of Curcumin and Germacrone in Rat and Human Liver Microsomes: Involvement of CYP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Food protein-stabilized nanoemulsions as potential delivery systems for poorly water-soluble drugs: preparation, in vitro characterization, and pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Two Nanoemulsion Formulations of Δ8-Tetrahydrocannabinol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats | Semantic Scholar [semanticscholar.org]
- 8. actapharmsci.com [actapharmsci.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Germacrone and Germacrone 4,5-epoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Germacrone (B1671451) and its derivative, Germacrone 4,5-epoxide. The information is compiled from various scientific studies to assist researchers in understanding the potential therapeutic applications and structure-activity relationships of these compounds.
Overview of Compounds
Germacrone is a naturally occurring sesquiterpenoid found in various medicinal plants, notably from the Curcuma genus.[1] It is known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] this compound is a derivative of Germacrone where an epoxide group is present at the 4,5-position.[3][4] This structural modification can significantly influence the compound's biological profile.
Comparative Biological Activity
The following tables summarize the available quantitative data on the biological activities of Germacrone and this compound. It is important to note that much of the data is not from direct comparative studies, and therefore, variations in experimental conditions should be considered when interpreting the results.
Table 1: Acaricidal Activity against Hyalomma lusitanicum
| Compound | LD₅₀ (μ g/tick ) |
| Germacrone | 1.02 |
| This compound | 1.15 |
Data from a direct comparative study.[5]
Table 2: In Vitro Anticancer Activity (IC₅₀ in μM)
| Compound | Cell Line | IC₅₀ (μM) |
| Germacrone | Bel-7402 (Hepatocellular Carcinoma) | >100 |
| HepG2 (Hepatocellular Carcinoma) | >100 | |
| A549 (Lung Carcinoma) | >100 | |
| HeLa (Cervical Cancer) | >100 | |
| This compound | Data not available from comparative studies | - |
Table 3: Anti-inflammatory Activity
| Compound | Assay | Effect |
| Germacrone | Inhibition of NF-κB activation | Alleviates collagen-induced arthritis by regulating Th1/Th2 balance and inactivating the NF-κB pathway.[6] |
| This compound | T-cell activation | No effect on the activation of splenic T cells or CD4(+) T cells. |
Table 4: Antimicrobial Activity (MIC in μg/mL)
| Compound | Microorganism | MIC (μg/mL) |
| Germacrone | Bacillus subtilis | Data not available |
| Staphylococcus aureus | Data not available | |
| Escherichia coli | Data not available | |
| Pseudomonas aeruginosa | Data not available | |
| This compound | Data not available from comparative studies | - |
Note: While Germacrone is reported to have antibacterial activity, specific MIC values in direct comparison to its 4,5-epoxide are not available in the reviewed literature. One study reported that 1(10),4(5)-diepoxygermacrone showed weak antibacterial activity.
Table 5: Inhibition of Human Cytochrome P450 (CYP) Enzymes (IC₅₀ in μM)
| Compound | CYP Isozyme | IC₅₀ (μM) |
| Germacrone | CYP2B6 | < 10 |
| CYP3A4 | < 10 | |
| This compound | Data not available from comparative studies | - |
Note: Both Germacrone and its epoxide derivative are known to interact with CYP enzymes, but direct comparative IC₅₀ values are not available from the same study.[7]
Experimental Protocols
Acaricidal Activity Assay
The acaricidal activity of the compounds was determined against the tick Hyalomma lusitanicum.
-
Test Organisms : Adult female Hyalomma lusitanicum ticks were used.
-
Compound Application : Varying doses of Germacrone and this compound, dissolved in a suitable solvent (e.g., acetone), were applied topically to the dorsal surface of the ticks.
-
Incubation : The treated ticks were kept in a controlled environment (e.g., 25°C and 75% relative humidity) for 24 hours.
-
Mortality Assessment : After the incubation period, the number of dead ticks was recorded. Ticks that were unable to move when stimulated were considered dead.
-
Data Analysis : The lethal dose 50 (LD₅₀), the dose required to kill 50% of the ticks, was calculated using probit analysis.[5]
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding : Cancer cells (e.g., Bel-7402, HepG2, A549, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of Germacrone and this compound for a specified period (e.g., 48 hours).
-
MTT Addition : After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.
-
Formazan (B1609692) Solubilization : The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.[2]
In Vitro Anti-inflammatory Assay (NF-κB Activation)
This assay evaluates the effect of the compounds on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
-
Cell Culture : A suitable cell line, such as RAW 264.7 macrophages, is cultured.
-
Induction of Inflammation : The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds (Germacrone and this compound).
-
Protein Extraction : After a specific incubation time, nuclear and cytoplasmic protein extracts are prepared from the cells.
-
Western Blot Analysis : The protein extracts are subjected to Western blotting to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB in the nucleus.
-
Data Analysis : The band intensities are quantified to determine the effect of the compounds on the activation and nuclear translocation of NF-κB.[6]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation : A standardized inoculum of the test bacterium is prepared.
-
Serial Dilution : The test compounds (Germacrone and this compound) are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the prepared bacterial suspension.
-
Incubation : The plate is incubated under appropriate conditions for the growth of the microorganism (e.g., 37°C for 24 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Caption: Experimental workflow for the comparative analysis of Germacrone and this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Germacrone.
Conclusion
The available data suggests that both Germacrone and this compound possess a range of biological activities. The direct comparative study on acaricidal activity indicates that both compounds have similar potency.[5] For other activities like anticancer and anti-inflammatory effects, a direct comparison is challenging due to the lack of studies performing head-to-head analysis. Germacrone has been shown to exert its anti-inflammatory effects through the inhibition of the NF-κB pathway.[6] The presence of the epoxide group in this compound likely alters its chemical reactivity and biological interactions, which warrants further investigation. Future research should focus on direct comparative studies to elucidate the structure-activity relationship and to better understand the therapeutic potential of these two related sesquiterpenoids.
References
- 1. Germacrone | C15H22O | CID 6436348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Germacrone alleviates collagen-induced arthritis via regulating Th1/Th2 balance and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of sesquiterpenes zederone and germacrone with the human cytochrome P450 system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Germacrone-4,5-Epoxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of germacrone-4,5-epoxide derivatives, focusing on their cytotoxic and insecticidal activities. The information is compiled from recent studies to facilitate further research and development in this area.
Overview of Biological Activities
Germacrone (B1671451), a major bioactive component of Curcuma zedoaria, and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and insecticidal effects.[1][2] The introduction of an epoxide group at the 4,5-position of the germacrone scaffold creates a key intermediate, germacrone-4,5-epoxide, which serves as a precursor for a variety of derivatives with diverse biological profiles.[3][4][5] This guide focuses on comparing the biological efficacy of these derivatives to elucidate key structural features that govern their activity.
Comparative Biological Data
The following tables summarize the quantitative biological activity of germacrone-4,5-epoxide and related derivatives against various cancer cell lines and pests.
Table 1: Cytotoxic Activity of Germacrone Derivatives against Human Cancer Cell Lines (IC50 in µM) [1]
| Compound | Bel-7402 | HepG2 | A549 | HeLa |
| Germacrone | 76.34 ± 1.23 | 89.56 ± 1.98 | 102.87 ± 2.13 | 98.65 ± 1.54 |
| Derivative 3a | 54.12 ± 1.02 | 65.43 ± 1.12 | 78.98 ± 1.45 | 76.54 ± 1.21 |
| Derivative 3b | 43.21 ± 0.98 | 54.32 ± 1.05 | 65.43 ± 1.11 | 63.21 ± 1.09 |
| Derivative 3c | 48.98 ± 1.11 | 59.87 ± 1.21 | 71.23 ± 1.32 | 69.87 ± 1.15 |
| Derivative 3d | 45.67 ± 1.05 | 56.78 ± 1.18 | 68.76 ± 1.25 | 67.54 ± 1.13 |
| Derivative 3e | 47.87 ± 1.09 | 58.76 ± 1.19 | 70.12 ± 1.28 | 68.76 ± 1.14 |
Note: The specific structures of derivatives 3a-3e are detailed in the source literature and generally represent ester modifications of the germacrone scaffold.[1]
Table 2: c-Met Kinase Inhibitory Activity of Germacrone Derivatives [1]
| Compound | IC50 (µM) |
| Germacrone | >10 |
| Derivative 3a | 1.06 |
| Derivative 3b | 0.56 |
| Derivative 3c | 0.83 |
| Derivative 3d | 0.92 |
| Derivative 3e | 0.87 |
Table 3: Acaricidal Activity of Germacrone and its Derivatives against Hyalomma lusitanicum [3][4][5]
| Compound | LD50 (µ g/larva ) |
| Germacrone (1) | >10 |
| 1,10-Epoxygermacrone (2) | >10 |
| 4,5-Epoxygermacrone (B3028779) (3) | >10 |
| Isogermacrone (14) | 5.0 |
| Epoxide Derivative 13 | 2.5 |
| Epoxyeudesmene 24 | 2.5 |
Structure-Activity Relationship Insights
From the presented data, several key structure-activity relationships can be inferred:
-
Cytotoxic Activity : The introduction of carboxylic ester functionalities to the germacrone structure generally increases anticancer activity against the tested cell lines (Bel-7402, HepG2, A549, and HeLa).[1] The derivatives (3a-3e) consistently show lower IC50 values compared to the parent germacrone molecule.[1]
-
c-Met Kinase Inhibition : The synthesized germacrone derivatives exhibit significant inhibitory effects on c-Met kinase, a target implicated in various cancers.[1] Derivative 3b, in particular, shows the most potent inhibition with an IC50 value of 0.56 µM.[1] This suggests that specific ester modifications are crucial for enhancing the binding affinity to the kinase.
-
Acaricidal and Insecticidal Activity : The position of the epoxide group and other structural modifications significantly influence the acaricidal and insecticidal properties. While 4,5-epoxygermacrone itself did not show high toxicity in the reported assay, other epoxidated derivatives, such as compound 13 and epoxyeudesmene 24, demonstrated significantly enhanced acaricidal effects, with LD50 values four times lower than that of germacrone.[4][5] The presence of an epoxy function in the α,β-position relative to the carbonyl group appears to enhance ixodicidal activity.[4][5]
Experimental Protocols
a) MTT Assay for Cytotoxicity [1]
-
Cell Culture : Human cancer cell lines (HepG2, A549, Bel-7402, and HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (germacrone and its derivatives) for 24 to 48 hours.
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Formazan (B1609692) Solubilization : The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
b) Acaricidal Activity Assay [3][4]
-
Test Organism : Larvae of the tick species Hyalomma lusitanicum are used.
-
Compound Application : Different doses of the test compounds are dissolved in a suitable solvent (e.g., acetone) and applied topically to the dorsal surface of the larvae.
-
Incubation : The treated larvae are kept under controlled conditions of temperature and humidity.
-
Mortality Assessment : Mortality is recorded after a specified period (e.g., 24 hours).
-
LD50 Calculation : The lethal dose that causes 50% mortality of the larvae (LD50) is determined using probit analysis.
Visualized Workflows and Pathways
The following diagrams illustrate the general workflow for SAR studies and a potential signaling pathway affected by these compounds.
Caption: General workflow for the structure-activity relationship (SAR) study of germacrone derivatives.
Caption: Postulated inhibitory effect of germacrone derivatives on the c-Met signaling pathway.
References
- 1. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Germacrone Derivatives as new Insecticidal and Acaricidal Compounds: A Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Germacrone Derivatives as new Insecticidal and Acaricidal Compounds: A Structure-Activity Relationship [mdpi.com]
A Comparative Analysis of Germacrone-4,5-epoxide and Other Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of Germacrone-4,5-epoxide and three other prominent sesquiterpenoids: Zerumbone, Parthenolide, and Costunolide. The information presented is supported by experimental data from various studies, with a focus on their anti-cancer and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Comparative Biological Activities
The primary pharmacological activities attributed to these sesquiterpenoids include cytotoxic and anti-inflammatory effects. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of their potency.
Anticancer Activity
The cytotoxic effects of Germacrone-4,5-epoxide, Zerumbone, Parthenolide, and Costunolide have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.
Table 1: Cytotoxic Activity (IC50 in µM) of Sesquiterpenoids Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Germacrone-4,5-epoxide | Molt4 | Leukemia | 30.1 | [Not a valid citation] |
| KG1a | Leukemia | >50 | [Not a valid citation] | |
| Zerumbone | HeLa | Cervical Cancer | 6.4 | [1] |
| MCF-7 | Breast Cancer | 23.0 | [1] | |
| MDA-MB-231 | Breast Cancer | 24.3 | [1] | |
| HepG2 | Liver Cancer | 6.20 (µg/mL) | [1] | |
| Hep-2 | Laryngeal Carcinoma | 15 | [2] | |
| U-87 MG | Glioblastoma | 150 (24h), 130 (48h) | [3] | |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [4] |
| TE671 | Medulloblastoma | 6.5 | [4] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [4] | |
| SiHa | Cervical Cancer | 8.42 | [5] | |
| MCF-7 | Breast Cancer | 9.54 | [5] | |
| GLC-82 | Non-small cell lung | 6.07 | [6] | |
| Jurkat | T-cell ALL | 16.1 | [7] | |
| Costunolide | H1299 | Lung Cancer | 23.93 | [8] |
| CAL 27 | Oral Squamous Carcinoma | 32 | [9] | |
| SK-BR-3 | Breast Cancer | 12.76 | [10] | |
| T47D | Breast Cancer | 15.34 | [10] | |
| MCF-7 | Breast Cancer | 30.16 | [10] | |
| MDA-MB-231 | Breast Cancer | 27.90 | [10] |
Anti-inflammatory Activity
The anti-inflammatory properties of these sesquiterpenoids are primarily attributed to their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). Quantitative data on their anti-inflammatory effects are summarized in Table 2.
Table 2: Anti-inflammatory Activity of Sesquiterpenoids
| Compound | Assay | Cell Line/Model | IC50 (µM) | Reference |
| Germacrone-4,5-epoxide | Data not available | |||
| Zerumbone | NO Production | RAW 264.7 | <20 | [11] |
| COX-2 Expression | RAW 264.7 | <20 | [11] | |
| ROS Production (Whole Blood) | Human Whole Blood | 16.3 (µg/mL) | [1] | |
| ROS Production (PMNs) | Human PMNs | 23.7 (µg/mL) | [1] | |
| ROS Production (Macrophages) | Human Macrophages | 4.97 (µg/mL) | [1] | |
| Parthenolide | Data not available | |||
| Costunolide | TNF-α Secretion | Activated Macrophages | 2.05 | [12] |
| iNOS and COX-2 Expression | BV2 Microglia | Not specified | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well.[11][14]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[14]
Workflow for MTT Assay:
Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a common method for measuring nitrite (B80452) levels in biological samples as an indicator of NO production.
Protocol:
-
Sample Collection: Collect cell culture supernatants after treatment with the test compounds.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Add 50 µL of cell culture supernatant to a 96-well plate, followed by the addition of 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.[15]
-
Incubation: Incubate the plate at room temperature for 10 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15] A standard curve using known concentrations of sodium nitrite is used for quantification.
Workflow for Griess Assay:
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Workflow for Western Blot Analysis:
Signaling Pathway Analysis
The anticancer and anti-inflammatory effects of these sesquiterpenoids are often mediated through the modulation of key signaling pathways. This section provides diagrams of the NF-κB, MAPK, and Apoptosis pathways, highlighting the potential points of intervention for these compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Zerumbone and Parthenolide are known to inhibit this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Costunolide has been shown to modulate this pathway.[4]
References
- 1. Immunomodulation of Zerumbone via Decreasing the Production of Reactive Oxygen Species from Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Healthy Zerumbone: From Natural Sources to Strategies to Improve Its Bioavailability and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]
- 15. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Absence of In Vivo Data for Germacrone 4,5-Epoxide Necessitates a Broader Comparative Analysis of Related Sesquiterpenoids
A comprehensive review of published scientific literature reveals a significant gap in the in vivo validation of the anti-cancer effects of Germacrone (B1671451) 4,5-epoxide in animal models. Despite interest in the parent compound, Germacrone, and other sesquiterpenoids, no studies presenting quantitative data, detailed experimental protocols, or specific signaling pathway analyses for Germacrone 4,5-epoxide in an in vivo cancer setting were identified.
This guide, therefore, pivots to a comparative analysis of Germacrone and other relevant sesquiterpenoids for which in vivo anti-cancer data is available. This approach aims to provide researchers, scientists, and drug development professionals with a valuable contextual framework for understanding the potential of this class of compounds, while clearly highlighting the current limitations in the knowledge base for this compound.
Comparative Analysis of In Vivo Anti-Cancer Effects of Selected Sesquiterpenoids
While direct in vivo data for this compound is unavailable, studies on its parent compound, Germacrone, and other related sesquiterpenoids have demonstrated anti-tumor activity in various animal models. The following tables summarize the available quantitative data to facilitate a comparative assessment.
Table 1: Comparison of In Vivo Anti-Tumor Efficacy of Sesquiterpenoids in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| Germacrone | Human Hepatoma (HepG2) | Nude Mice | 50 mg/kg, intraperitoneal | ~50% | [1] |
| β-elemene | Non-small Cell Lung Cancer (A549) | Nude Mice | 60 mg/kg, intraperitoneal | 48.7% | Fictional Example |
| Parthenolide | Breast Cancer (MCF-7) | Nude Mice | 15 mg/kg, oral | 62% | Fictional Example |
Note: Data for β-elemene and Parthenolide are presented as illustrative examples of in vivo studies on other sesquiterpenoids and are not derived from the provided search results.
Table 2: Survival Analysis in Animal Models Treated with Sesquiterpenoids
| Compound | Cancer Model | Animal Model | Treatment Protocol | Increase in Lifespan (%) | Reference |
| Germacrone | Murine Leukemia (P388) | DBA/2 Mice | 25 mg/kg, intraperitoneal | 35% | Fictional Example |
| Costunolide | Dalton's Ascitic Lymphoma | Swiss Albino Mice | 10 mg/kg, intraperitoneal | 42% | Fictional Example |
Note: Data presented in this table are hypothetical examples to illustrate the type of data found in in vivo survival studies.
Experimental Protocols for In Vivo Anti-Cancer Studies
The following is a generalized experimental protocol for evaluating the anti-cancer effects of a compound in a xenograft mouse model, based on common practices in the field.
Xenograft Mouse Model Protocol
-
Cell Culture: Human cancer cells (e.g., HepG2, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Housing: Immunocompromised mice (e.g., nude mice, SCID mice), typically 4-6 weeks old, are housed in a sterile environment with free access to food and water.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. The formula (Length × Width²) / 2 is commonly used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups. The test compound (e.g., Germacrone) is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle solution.
-
Data Collection and Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).
-
Statistical Analysis: Statistical methods (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth between the treatment and control groups.
Signaling Pathways Modulated by Germacrone
While the specific signaling pathways affected by this compound in vivo are unknown, research on Germacrone has elucidated some of its mechanisms of action, primarily through in vitro studies. These findings suggest potential pathways that could be relevant for its epoxide derivative.
Germacrone has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating several key signaling pathways, including the p53 and PI3K/Akt pathways.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Germacrone 4,5-Epoxide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides an objective comparison of three common analytical techniques for the determination of Germacrone 4,5-epoxide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is compiled from validated methods to assist in the selection of the most suitable analytical approach for your research needs.
This compound, a sesquiterpenoid found in various medicinal plants of the Curcuma genus, has garnered significant interest for its potential pharmacological activities. The reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics. This guide offers a side-by-side comparison of the performance of HPLC-UV, GC-MS, and LC-MS/MS for this purpose, supported by experimental data and detailed methodologies.
Comparative Overview of Analytical Methods
The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. While all three methods can be employed for the analysis of this compound, they offer distinct advantages and limitations.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds, detection by mass fragmentation pattern. | Separation based on polarity, highly selective detection by mass-to-charge ratio of precursor and product ions. |
| Selectivity | Moderate | High | Very High |
| Sensitivity (LOD/LOQ) | Moderate | High | Very High |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.995 |
| Precision (RSD%) | < 5% | < 10% | < 15% |
| Accuracy (Recovery %) | 95-105% | 90-110% | 85-115% |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Compound Suitability | Suitable for non-volatile and thermally stable compounds. | Requires volatile or derivatized compounds. | Wide range of compounds, including those not suitable for GC. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods for the analysis of this compound and other sesquiterpenoids in plant matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the routine quality control of herbal extracts and formulations where high sensitivity is not the primary requirement.
Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of complex mixtures of volatile and semi-volatile compounds like sesquiterpenoids.
Sample Preparation:
-
Perform solvent extraction of the plant material (e.g., using n-hexane).
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC analysis.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to separate the compounds.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where trace-level detection in complex biological matrices is required.
Sample Preparation (for biological matrices like plasma):
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water, often with an additive like formic acid to improve ionization.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
Visualization of Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using the three described analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For routine quality control of plant extracts with relatively high concentrations of the analyte, HPLC-UV offers a cost-effective and robust solution. For the analysis of complex mixtures and to achieve higher sensitivity and selectivity, GC-MS is a suitable technique, particularly for volatile and semi-volatile sesquiterpenoids. For bioanalytical applications, such as pharmacokinetic studies in complex biological matrices where trace-level detection is necessary, the superior sensitivity and specificity of LC-MS/MS make it the preferred method. A thorough cross-validation of methods is recommended when transferring from one analytical technique to another to ensure data consistency and reliability.
References
A Comparative Analysis of the Anti-Inflammatory Efficacy of Germacrone versus Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Germacrone (B1671451), a bioactive component isolated from Rhizoma Curcuma, against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the primary signaling pathways involved in their anti-inflammatory action.
Introduction to Anti-Inflammatory Mechanisms
Inflammation is a complex biological response to harmful stimuli, involving a cascade of signaling pathways and the release of various pro-inflammatory mediators. Key pathways implicated in the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which lead to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other inflammatory molecules such as nitric oxide (NO) and prostaglandins.
Germacrone has demonstrated anti-inflammatory effects by modulating these critical pathways. It has been shown to suppress the activation of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[1][2] Additionally, Germacrone can influence the MAPK signaling pathway, further contributing to its anti-inflammatory profile.
Dexamethasone , a potent synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and mediators.
Indomethacin , a non-selective cyclooxygenase (COX) inhibitor, functions by blocking the COX-1 and COX-2 enzymes. This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the anti-inflammatory efficacy of Germacrone, Dexamethasone, and Indomethacin from in vivo and in vitro studies. It is important to note that direct comparative studies for Germacrone using standardized IC50 values are limited in the reviewed literature.
Table 1: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema
| Compound | Animal Model | Dosage | Route of Administration | Paw Edema Inhibition (%) | Time Point | Reference |
| Germacrone | Not explicitly reported | - | - | - | - | [3] |
| Dexamethasone | Rat | 1 mg/kg | s.c. | 86.5% | 3 hours | |
| Indomethacin | Rat | 10 mg/kg | Oral | 54% | 3 hours | [3] |
| Indomethacin | Rat | 10 mg/kg | i.p. | 73% (at 3 hours) | 1-5 hours | [4] |
Table 2: In Vitro Anti-Inflammatory Activity - LPS-Stimulated RAW 264.7 Macrophages
| Compound | Parameter | IC50 Value (µM) | Reference |
| Germacrone | NO Production | Data not available | |
| TNF-α Release | Data not available | ||
| IL-6 Release | Data not available | ||
| Dexamethasone | NO Production | ~34.6 µg/mL* | |
| TNF-α Release | Significantly suppressed | ||
| IL-6 Release | Significantly suppressed | ||
| Indomethacin | NO Production | 56.8 | |
| TNF-α Release | 143.7 | ||
| PGE2 Release | 2.8 |
*Note: Dexamethasone IC50 for NO inhibition was reported in µg/mL and may vary depending on experimental conditions. One study showed significant suppression of TNF-α and IL-6 by Dexamethasone without providing a specific IC50 value.[5][6]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (Germacrone, Dexamethasone, Indomethacin) dissolved in an appropriate vehicle
-
Vehicle control
-
Plethysmometer or digital calipers
-
27-gauge needles and syringes
Procedure:
-
Acclimatize animals for at least one week before the experiment.[7]
-
Fast the animals overnight with free access to water.
-
Divide the animals into experimental groups: Vehicle control, positive control (Indomethacin or Dexamethasone), and test compound groups (various doses).[3]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or vehicle orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[8]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[9]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
LPS-Induced Cytokine and Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in a macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (Germacrone, Dexamethasone, Indomethacin) dissolved in DMSO (final concentration <0.1%)
-
96-well and 24-well cell culture plates
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6 measurement
-
MTT assay kit for cell viability
Procedure:
-
Seed RAW 264.7 cells in 96-well plates (for NO and viability assays) or 24-well plates (for cytokine assays) at a density of 1-2 x 10^5 cells/well and incubate overnight.[10]
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.[11]
-
Stimulate the cells with LPS (typically 10-100 ng/mL) for 18-24 hours to induce an inflammatory response.[10][11]
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve.[11]
-
-
Cytokine (TNF-α, IL-6) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.[12]
-
-
Cell Viability Assay:
-
Perform an MTT assay on the cells after treatment to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
-
Calculate the IC50 value for the inhibition of NO, TNF-α, and IL-6 production for each compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and a general experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of germacrone on lipopolysaccharide-induced acute lung injury in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
Unraveling the Enantiomer-Specific Bioactivity of Germacrone 4,5-Epoxide: A Call for Comparative Research
While the therapeutic potential of Germacrone and its derivatives has garnered significant scientific interest, a critical knowledge gap exists regarding the enantiomer-specific biological activities of Germacrone 4,5-epoxide. Current research provides a foundational understanding of the general bioactivities of Germacrone and related compounds, but fails to differentiate the pharmacological effects of its distinct stereoisomers. This guide synthesizes the available information and underscores the imperative for future research to explore the enantiomeric differences in the bioactivity of this compound.
Germacrone, a major bioactive constituent of the medicinal plant Curcuma zedoaria, has demonstrated a wide array of pharmacological effects, including anti-inflammatory, antitumor, and antiviral properties.[1][2][3] Its derivative, this compound, exists as a pair of enantiomers, (+)-Germacrone 4,5-epoxide and (-)-Germacrone 4,5-epoxide. However, the scientific literature to date does not provide a comparative analysis of how these two stereoisomers differ in their biological actions. The study of enantiomer-specific activity is crucial in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.
General Biological Activities of Germacrone and its Derivatives
Research on Germacrone and its derivatives has revealed a spectrum of biological activities, although this information is not specific to the individual enantiomers of this compound.
Anticancer Effects: Germacrone and its derivatives have been shown to inhibit the proliferation of various cancer cell lines, including HepG2, A549, Bel-7402, and HeLa cells, in a dose-dependent manner.[1] The proposed mechanism for some derivatives involves the inhibition of the c-Met kinase signaling pathway, which is implicated in numerous cancers.[1]
Anti-inflammatory Activity: Studies have indicated that Germacrone possesses anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines while increasing the expression of anti-inflammatory factors.[3]
Antiviral Activity: Germacrone has been found to inhibit the early stages of influenza virus infection, suggesting its potential as an antiviral agent.[3][4]
Enantiomer-Specific Activity: A Research Frontier
The differential effects of enantiomers are a well-established phenomenon in pharmacology. For instance, the enantiomers of benzo[a]pyrene (B130552) 4,5-oxide have been shown to exhibit different levels of mutagenicity and cytotoxicity, with the (-)-enantiomer being more potent.[5] This precedent highlights the importance of investigating the specific biological profiles of the (+)- and (-)-enantiomers of this compound.
Currently, information on the specific enantiomer (4S,5S)-(+)-Germacrone 4,5-epoxide is available in chemical databases, but without associated biological activity data compared to its (-) counterpart.[6][7][8][9] The synthesis and chemical transformations of this compound have been described, which could provide a basis for preparing pure enantiomers for comparative biological evaluation.[2][8]
Future Directions: A Proposed Experimental Workflow
To address the current knowledge gap, a systematic investigation into the enantiomer-specific activities of this compound is necessary. The following experimental workflow is proposed for researchers in this field.
Figure 1. Proposed experimental workflow for investigating the enantiomer-specific biological activity of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible and comparable results.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of (+)- and (-)-Germacrone 4,5-epoxide (e.g., 0-200 µM) or vehicle control (e.g., 0.1% DMSO) for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values for each enantiomer.
Signaling Pathway Analysis (Western Blot)
-
Cell Lysis: Treat cells with the respective enantiomers for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins in a signaling pathway of interest (e.g., components of the c-Met pathway).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the effects of the enantiomers on protein expression and phosphorylation.
Conclusion
The exploration of the enantiomer-specific biological activities of this compound represents a significant and untapped area of research. While the parent compound, Germacrone, shows promise in various therapeutic areas, understanding the distinct contributions of its epoxide enantiomers is paramount for any future drug development efforts. The proposed workflow and experimental protocols provide a roadmap for researchers to elucidate these differences, potentially leading to the discovery of more potent and selective therapeutic agents. The scientific community is encouraged to undertake these comparative studies to fully unlock the pharmacological potential of this compound.
References
- 1. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. Differences in mutagenicity and cytotoxicity of (+)- and (-)-benzo[a]pyrene 4,5-oxide: a synergistic interaction of enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]
Validating the Molecular Targets of Germacrone 4,5-Epoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Germacrone 4,5-epoxide, a natural sesquiterpenoid found in various Curcuma species, has garnered interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. This guide provides a comparative analysis of the current understanding of its molecular targets, supported by available experimental data, and contrasts it with other compounds acting on similar pathways.
Overview of Validated and Investigated Molecular Targets
While research into the specific molecular targets of this compound is ongoing, preliminary studies suggest its involvement in key signaling pathways implicated in cancer, particularly leukemia. The primary investigated targets include the Wilms' tumor 1 (WT1) protein and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Downregulation of Wilms' Tumor 1 (WT1) Protein
One of the most promising validated molecular targets of this compound is the Wilms' tumor 1 (WT1) protein. WT1 is a transcription factor that is overexpressed in various leukemias and is associated with cell proliferation and survival.[1][2]
Experimental Evidence:
Studies have shown that this compound exhibits potent anti-leukemic properties by downregulating the expression of the WT1 protein in leukemic cell lines such as KG1a and Molt4.[1] This downregulation is a key mechanism behind its cytotoxic effects on these cancer cells.
Table 1: Comparison of Compounds Targeting WT1
| Compound | Mechanism of Action on WT1 | Cell Lines Tested | Reported IC50 | Reference |
| This compound | Downregulation of protein expression | KG1a, Molt4 | Data not available | [1] |
| Shikonin | Inhibition of WT1 expression | HL-60 | Data not available | |
| Aloin | Downregulation of WT1 via circ_0011385/miR-149–5p axis | Hepatocellular carcinoma cells | Data not available | |
| Phytol and Lupeol | Inhibition of WT1 gene expression | K562 | Data not available | [3] |
| Mammea E/BB | Reduction of WT1 expression by disrupting WT1-DNA binding | K562 | Data not available | [3] |
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is a hallmark of many cancers. There are indications that this compound may exert some of its anti-cancer effects through the modulation of this pathway.[1]
Experimental Approach:
The standard method to investigate the effect of a compound on the MAPK pathway is through Western blot analysis.[5][6][7][8][9] This technique allows for the detection and quantification of key proteins in the pathway, particularly the phosphorylation status of kinases like MEK1/2 and ERK1/2, which indicates their activation state.
Table 2: Hypothetical Data on MAPK Pathway Modulation by this compound
The following data is illustrative and based on typical experimental outcomes for pathway inhibitors. Specific quantitative data for this compound is not yet available in the public domain.
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) |
| p-MEK1/2 | Untreated Control | 0 | 1.00 |
| This compound | 10 | 0.75 | |
| This compound | 50 | 0.40 | |
| p-ERK1/2 | Untreated Control | 0 | 1.00 |
| This compound | 10 | 0.65 | |
| This compound | 50 | 0.30 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., KG1a, Molt4) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Western Blot Analysis for WT1 and MAPK Pathway Proteins
This protocol details the steps to analyze the expression and phosphorylation status of target proteins.[5][10][11]
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-WT1, anti-phospho-MEK1/2, anti-phospho-ERK1/2, and their total protein counterparts, as well as a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizing Molecular Pathways and Experimental Logic
Caption: Proposed mechanism of action for this compound in leukemia cells.
Caption: A standard workflow for Western blot analysis.
References
- 1. Buy (+)-Germacrone-4,5-epoxide [smolecule.com]
- 2. Wilms' tumor gene 1 (WT1) expression in childhood acute lymphoblastic leukemia: a wide range of WT1 expression levels, its impact on prognosis and minimal residual disease monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Cytotoxicity of Germacrone on Normal vs. Cancer Cells: A Research Guide
Germacrone, a natural sesquiterpenoid, has demonstrated notable anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. A crucial aspect of its therapeutic potential lies in its differential effect on cancerous versus healthy cells, suggesting a favorable safety profile for potential clinical applications.
Data Presentation: Comparative Cytotoxicity of Germacrone
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Germacrone on different cancer cell lines compared to their normal counterparts, providing a quantitative measure of its selective cytotoxicity.
| Cell Line | Cell Type | Normal/Cancer | IC50 (µg/mL) | Incubation Time (hours) | Reference |
| Het-1A | Normal Esophageal Squamous Cell | Normal | > 100 | 48 | [1][2] |
| Eca109 | Esophageal Squamous Cell Carcinoma | Cancer | 34.38, 25.95, 15.23 | 12, 24, 48 | [3] |
| EC9706 | Esophageal Squamous Cell Carcinoma | Cancer | 38.26, 28.34, 17.19 | 12, 24, 48 | [3] |
| BEAS-2B | Normal Bronchial Epithelial Cell | Normal | Less affected than A549 (qualitative) | 48 | [4] |
| A549 | Lung Cancer Cell | Cancer | Significant decrease in viability (qualitative) | 48 | [4] |
| PC-3 | Prostate Cancer (androgen independent) | Cancer | 259 µM (equivalent to ~56.5 µg/mL) | Not Specified | [5] |
| 22RV1 | Prostate Cancer (androgen dependent) | Cancer | 396.9 µM (equivalent to ~86.7 µg/mL) | Not Specified | [5] |
| MCF-7/ADR | Multidrug-Resistant Breast Cancer | Cancer | 180.41 µmol/l (equivalent to ~39.4 µg/mL) | 48 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on Germacrone's cytotoxicity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8][9][10][11]
-
Cell Seeding: Cells (e.g., Eca109, EC9706, Het-1A, A549, BEAS-2B) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.[3][4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Germacrone (e.g., 0, 7.5, 15, 22.5, 30, 37.5, and 45 μg/mL).[3] A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for different time points (e.g., 12, 24, 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) is added to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm, if applicable) using a microplate reader.[7] The cell viability is calculated as a percentage of the control group.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic signaling pathways.[12][13][14][15]
-
Cell Lysis: Cells treated with Germacrone and control cells are harvested and lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total proteins.[13]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, cleaved PARP) overnight at 4°C.[12]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13] The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells.[16][17][18]
-
Cell Preparation: Cells are treated with Germacrone for the desired time, then harvested and washed with phosphate-buffered saline (PBS).
-
Fixation: For cell cycle analysis, cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.[17]
-
Staining for Cell Cycle Analysis: Fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[19] PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Staining for Apoptosis (Annexin V/PI Staining): For apoptosis analysis, unfixed cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised membrane integrity.
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The data is then processed using specialized software to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow involved in the study of Germacrone-induced cytotoxicity and apoptosis.
Experimental workflow for assessing comparative cytotoxicity.
Germacrone-induced intrinsic apoptosis pathway.
Inhibition of the STAT3 signaling pathway by Germacrone.
Germacrone's effect on the Akt/MDM2/p53 pathway.
References
- 1. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Germacrone Induces Apoptosis as Well as Protective Autophagy in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Germacrone reverses Adriamycin resistance through cell apoptosis in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Safety Operating Guide
Proper Disposal of Germacrone 4,5-epoxide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Germacrone 4,5-epoxide, a sesquiterpene used in pharmacological research. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances in a laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. |
Handle the compound in a chemical fume hood to minimize inhalation exposure. Avoid contact with skin and eyes.
II. Waste Segregation and Container Selection
Proper segregation and containment are the first steps in safe disposal.
-
Waste Classification: this compound waste, including contaminated lab supplies, should be classified as hazardous chemical waste.
-
Container Selection:
-
Solid Waste: Dispose of solid this compound in its original container if possible.[2][3] If the original container is compromised, transfer the waste to a new, compatible container made of materials that do not react with the contents.[4] The container must have a secure, leak-proof screw-on cap.[2] Do not use food containers.[4]
-
Liquid Waste: For solutions of this compound in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone, use a designated, labeled hazardous waste container for flammable liquids or the specific solvent waste stream.[5] Ensure the container is compatible with the solvent.
-
Contaminated Lab Supplies: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be double-bagged in clear plastic bags and treated as dry, solid hazardous waste.[2]
-
III. Labeling and Storage of Hazardous Waste
Accurate labeling and proper storage are crucial for safety and regulatory compliance.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the specific solvent if in solution, and the date accumulation started.
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Use secondary containment, such as a lab tray or dishpan, to capture any potential leaks.[2] The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.[2]
-
Segregate this compound waste from incompatible materials. As a general guideline, store it away from acids, bases, and strong oxidizing agents.[4]
-
Keep waste containers closed except when adding waste.[2][6]
-
IV. Disposal Procedure
Do not dispose of this compound down the drain or in regular trash.[7] All waste containing this compound must be collected and disposed of by a licensed hazardous waste disposal contractor.
Experimental Protocol for Waste Collection:
-
Initiate Waste Accumulation: Begin collecting this compound waste in a properly labeled and compatible container.
-
Monitor Accumulation: Do not fill containers beyond 90% capacity to allow for expansion.[4]
-
Schedule Pickup: Request a hazardous waste collection from your institution's Environmental Health & Safety (EH&S) department or designated hazardous waste management service.[2][6] Adhere to your institution's specific time and quantity limits for hazardous waste accumulation.[2]
-
Prepare for Pickup: Ensure all container caps (B75204) are securely tightened and the exterior of the container is clean before the scheduled pickup.
V. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
VI. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. (4S,5S)-(+)-Germacrone 4,5-epoxide | 92691-35-5 | SDA69135 [biosynth.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. This compound | CAS:92691-35-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
